Gly-PEG3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3O4/c13-3-1-5-17-7-9-19-10-8-18-6-2-4-15-12(16)11-14/h1-11,13-14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIUWBANJNMPMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCOCCOCCCNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Gly-PEG3-amine for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of Gly-PEG3-amine, a bifunctional linker critical in the field of bioconjugation and drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs).
Core Structure and Chemical Properties
This compound is a synthetic molecule that incorporates a glycine (Gly) residue, a three-unit polyethylene glycol (PEG) spacer, and a terminal primary amine.[1] This unique combination of components imparts desirable properties for its application as a linker. The glycine element provides a defined attachment point, while the hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] The terminal amine group serves as a reactive handle for conjugation to various functional groups.[3][4] This linker is classified as cleavable and is frequently used in the synthesis of ADCs.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical and Product Specifications
The following table summarizes the key quantitative data for this compound, often supplied as a trifluoroacetate (TFA) salt to ensure stability and solubility.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₇N₃O₄ (as TFA salt) | |
| Molecular Weight | 277.37 g/mol (as free base) | |
| 277.4 g/mol (as TFA salt) | ||
| CAS Number | 2110448-97-8 | |
| Purity | ≥95% or 98% (supplier dependent) | |
| Solubility | Soluble in Water and Acetonitrile | |
| Storage Conditions | -20°C | |
| Appearance | Varies (typically a solid) |
Application in Antibody-Drug Conjugate (ADC) Synthesis
This compound is a valuable tool in the development of ADCs, which are targeted therapies designed to deliver a cytotoxic payload specifically to cancer cells. In this context, the linker connects the antibody to the drug. The terminal amine of this compound can be reacted with a payload that has a carboxylic acid or an activated ester. The other end of the linker is then conjugated to the antibody.
The workflow for conjugating a payload to an antibody using a linker like this compound typically involves several key steps, as illustrated in the diagram below.
Caption: Generalized workflow for ADC synthesis.
Experimental Protocol: Conjugation of this compound to a Carboxylic Acid-Containing Molecule
This protocol provides a general method for the conjugation of this compound to a molecule containing a carboxylic acid, a common step in the synthesis of more complex bioconjugates. This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group.
Materials:
-
Molecule with a terminal carboxylic acid (Molecule-COOH)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching Buffer (e.g., 100 mM hydroxylamine or glycine in PBS)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve Molecule-COOH in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
-
Dissolve this compound in Reaction Buffer to a final concentration of 10-20 mM.
-
Immediately before use, prepare a 100 mg/mL solution of EDC and a 100 mg/mL solution of NHS in anhydrous DMF or DMSO.
-
-
Activation of Carboxylic Acid:
-
To the Molecule-COOH solution, add a 10-fold molar excess of the EDC solution.
-
Immediately add a 20-fold molar excess of the NHS solution to the reaction mixture.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the activated Molecule-COOH.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess this compound and reaction byproducts by dialysis against PBS or by using a desalting column.
-
-
Characterization:
-
Analyze the final conjugate by methods such as mass spectrometry (MS) or High-Performance Liquid Chromatography (HPLC) to confirm successful conjugation and assess purity.
-
Note: This is a generalized protocol. The optimal reaction conditions, including molar ratios, reaction times, and purification methods, may need to be determined empirically for each specific application.
References
An In-depth Technical Guide to Gly-PEG3-amine: Properties, Specifications, and Applications
This technical guide provides a comprehensive overview of the chemical properties, specifications, and common applications of Gly-PEG3-amine, a heterobifunctional linker widely utilized in bioconjugation and drug development. This document is intended for researchers, scientists, and professionals in the fields of chemistry, biology, and pharmacology who are interested in leveraging PEGylation technologies for the modification of proteins, peptides, and other biomolecules.
Introduction to this compound
This compound is a versatile linker molecule that incorporates a glycine residue and a triethylene glycol (PEG3) spacer, terminating in a primary amine.[1][2] This structure imparts several desirable characteristics, including enhanced hydrophilicity and biocompatibility, making it an invaluable tool in the development of advanced therapeutics such as antibody-drug conjugates (ADCs).[3][4] The primary amine group provides a reactive handle for conjugation to various functional groups, including carboxylic acids and their activated esters, enabling the covalent attachment of payloads or other molecules to biological targets.[2] The PEG3 spacer offers a defined length, which aids in optimizing the distance between the conjugated molecules, potentially improving steric accessibility and overall efficacy.
Chemical Properties and Specifications
The fundamental chemical and physical properties of this compound are summarized in the tables below. These specifications are critical for designing and executing successful bioconjugation strategies.
General Specifications
| Property | Value |
| Synonyms | This compound, TFA salt |
| CAS Number | 2110448-97-8 |
| Appearance | Solid |
Chemical and Physical Data
| Property | Value |
| Molecular Formula | C12H27N3O4 |
| Molecular Weight | 277.37 g/mol |
| Purity | ≥95% - 98% |
| Solubility | Soluble in water and Acetonitrile (ACN) |
Storage and Handling
| Condition | Recommendation |
| Storage Temperature | -20°C |
| Shipping Condition | Ambient Temperature |
| Handling Precautions | Avoid inhalation and contact with eyes and skin. Use in a well-ventilated area. |
Applications in Bioconjugation
The primary application of this compound is as a linker in bioconjugation, particularly in the construction of ADCs. In this context, the terminal amine of this compound can be reacted with a payload molecule, while the glycine's carboxylic acid can be activated for conjugation to an antibody. The hydrophilic PEG3 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.
Caption: Role of this compound in ADC Construction.
Experimental Protocols
The following is a representative protocol for the conjugation of a molecule with a carboxylic acid to the primary amine of this compound, followed by the activation of the glycine's carboxylic acid for subsequent reaction with a protein.
Amine-Reactive Conjugation using EDC/NHS Chemistry
This protocol describes the conjugation of a carboxylated molecule to this compound.
Materials:
-
Molecule with a terminal carboxylic acid (Molecule-COOH)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification equipment (e.g., HPLC, column chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve Molecule-COOH in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
Dissolve this compound in Reaction Buffer to a final concentration of 50-100 mM.
-
Freshly prepare 100 mg/mL solutions of EDC and NHS in anhydrous DMF or DMSO.
-
-
Activation of Carboxylic Acid:
-
To the Molecule-COOH solution, add a 10-fold molar excess of the EDC solution.
-
Immediately add a 20-fold molar excess of the NHS solution to the reaction mixture.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the activated Molecule-COOH.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using reverse-phase HPLC or other suitable chromatographic techniques to remove excess reagents.
-
-
Characterization:
-
Analyze the purified conjugate by mass spectrometry and NMR to confirm successful conjugation.
-
Caption: Workflow for Amine-Reactive Conjugation.
Stability and Reactivity
This compound is stable under recommended storage conditions. It is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents. Under fire conditions, it may decompose and emit toxic fumes. The primary amine group is reactive towards electrophiles such as activated esters (e.g., NHS esters), isothiocyanates, and aldehydes.
Advantages of PEGylation with this compound
The incorporation of the PEG3 spacer through this compound offers several advantages in drug development:
-
Enhanced Solubility: The hydrophilic polyethylene glycol chain increases the aqueous solubility of hydrophobic molecules.
-
Improved Pharmacokinetics: PEGylation can increase the in vivo half-life of a bioconjugate by reducing renal clearance and protecting against proteolytic degradation.
-
Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on a protein surface, potentially reducing its immunogenicity.
-
Precise Spacer Length: The well-defined length of the PEG3 spacer allows for precise control over the distance between the conjugated molecules.
Caption: Benefits of PEGylation.
Conclusion
This compound is a valuable chemical tool for researchers and drug developers. Its well-defined structure, which includes a reactive primary amine and a hydrophilic PEG3 spacer, provides a reliable means to improve the properties of biomolecules and construct complex bioconjugates like ADCs. The information and protocols provided in this guide offer a foundation for the successful application of this compound in various research and development endeavors.
References
An In-Depth Technical Guide to the Mechanism of Action of Gly-PEG3-amine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of Gly-PEG3-amine in bioconjugation. It is intended for researchers, scientists, and drug development professionals who are utilizing this versatile linker in their work. This document details the fundamental chemistry, reaction kinetics, and practical considerations for successfully employing this compound in the synthesis of bioconjugates.
Introduction to this compound
This compound is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation. Its structure consists of a primary amine (-NH2) group, a short polyethylene glycol (PEG) spacer (three ethylene glycol units), and a glycine (Gly) residue. This unique combination of features imparts desirable properties to the linker and the resulting bioconjugates.
The primary amine serves as the reactive handle for conjugation, typically targeting carboxylic acid groups or their activated esters on biomolecules. The PEG spacer enhances the water solubility of the molecule and provides a flexible, hydrophilic spacer arm. This spacer can help to overcome steric hindrance between the conjugated molecules and can improve the pharmacokinetic properties of the final bioconjugate. The glycine residue can provide additional spacing and flexibility.
Core Mechanism of Action: Amide Bond Formation
The fundamental mechanism of action of this compound in bioconjugation is the formation of a stable amide bond. The primary amine group of this compound is a nucleophile that reacts with an electrophilic carbonyl carbon of a carboxylic acid or, more commonly, an activated ester.
Reaction with Activated Esters (e.g., NHS Esters)
A widely used and efficient method for bioconjugation involves the reaction of the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester-activated molecule. The NHS ester is a good leaving group, facilitating the nucleophilic attack by the amine.
The reaction proceeds as follows:
-
The unprotonated primary amine of this compound acts as a nucleophile.
-
It attacks the carbonyl carbon of the NHS ester.
-
This leads to the formation of a tetrahedral intermediate.
-
The intermediate collapses, releasing the NHS leaving group and forming a stable amide bond.
This reaction is highly efficient and proceeds under mild conditions, making it suitable for conjugating sensitive biomolecules.
Figure 1: Reaction of this compound with an NHS Ester.
Reaction with Carboxylic Acids (EDC/NHS Chemistry)
Direct reaction of this compound with a carboxylic acid requires a coupling agent to activate the carboxyl group. The most common method utilizes a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).
The two-step reaction mechanism is as follows:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate[1].
-
Amine Reaction: The primary amine of this compound then reacts with the in situ-generated NHS ester to form the stable amide bond, with the release of NHS.
This method allows for the efficient conjugation of molecules that do not have a pre-activated ester group.
Figure 2: EDC/NHS-mediated coupling of this compound.
Data Presentation: Factors Influencing Bioconjugation
The efficiency and success of bioconjugation with this compound are influenced by several key parameters. While precise quantitative data for this compound is not extensively published, the following tables summarize the general principles and typical conditions based on the well-established chemistry of amine-reactive PEG linkers.
Reaction Conditions and Their Impact
| Parameter | Recommended Range/Condition | Rationale and Impact on Reaction |
| pH | 7.0 - 9.0 (optimal 8.0-8.5 for NHS esters) | The primary amine of this compound must be in its unprotonated, nucleophilic state to react. At acidic pH, the amine is protonated (-NH3+) and non-reactive. At pH values above 9.0, the hydrolysis of NHS esters becomes a significant competing reaction, reducing conjugation efficiency[2]. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can be used to slow down the reaction and minimize potential side reactions or degradation of sensitive biomolecules. Room temperature reactions are typically faster. |
| Reaction Time | 30 minutes to several hours | The optimal reaction time depends on the concentration of reactants, pH, and temperature. Reactions are often allowed to proceed for 1-2 hours at room temperature or overnight at 4°C. |
| Buffer Composition | Phosphate, Borate, or Bicarbonate buffers | It is crucial to use buffers that do not contain primary amines (e.g., Tris or glycine), as these will compete with this compound for reaction with the activated carboxyl group[2]. |
| Molar Ratio | 5- to 20-fold molar excess of amine-PEG linker | Using a molar excess of the this compound can help to drive the reaction to completion, especially when dealing with low concentrations of the target biomolecule. |
Stability of the Amide Bond
The amide bond formed through the reaction of this compound is highly stable under physiological conditions.
| Bond Type | Environment | Half-life | Notes |
| Amide Bond | Physiological pH (~7.4) | On the order of years | The resonance stabilization of the amide bond makes it very resistant to hydrolysis. |
| NHS Ester | Aqueous solution, pH 7.0, 0°C | 4-5 hours | The stability of the activated ester is a critical factor in conjugation efficiency. Hydrolysis is a competing reaction. |
| NHS Ester | Aqueous solution, pH 8.6, 4°C | ~10 minutes | The rate of hydrolysis of the NHS ester increases significantly with increasing pH. |
Experimental Protocols
The following are detailed methodologies for the two primary methods of bioconjugation using this compound.
Protocol 1: Conjugation of this compound to an NHS-Activated Molecule
This protocol describes the general procedure for reacting this compound with a molecule that has been pre-functionalized with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
NHS-activated molecule
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reagents:
-
Equilibrate this compound and the NHS-activated molecule to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Dissolve the NHS-activated molecule in the Reaction Buffer to the desired concentration (e.g., 1-5 mg/mL).
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the solution of the NHS-activated molecule.
-
Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quench Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using an appropriate chromatography method, such as size-exclusion chromatography.
-
Figure 3: Experimental workflow for NHS ester conjugation.
Protocol 2: EDC/NHS-Mediated Conjugation of this compound to a Carboxylic Acid
This protocol outlines the steps for conjugating this compound to a molecule containing a carboxylic acid group using EDC and NHS chemistry.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reagents:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Prepare fresh stock solutions of EDC and NHS in the Activation Buffer (e.g., 10 mg/mL) immediately before use.
-
Dissolve this compound in the Coupling Buffer.
-
-
Activate Carboxylic Acid:
-
Add EDC and NHS to the carboxylic acid solution to a final concentration of approximately 5 mM and 10 mM, respectively.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Add the activated carboxylic acid solution to the this compound solution. A 1.5- to 5-fold molar excess of the activated molecule is recommended.
-
Adjust the pH of the reaction mixture to 7.5 with the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Quench Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to quench the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatography method to remove unreacted molecules and byproducts.
-
Figure 4: Experimental workflow for EDC/NHS conjugation.
Conclusion
This compound is a valuable tool in bioconjugation, enabling the formation of stable and well-defined bioconjugates. Its primary amine functionality allows for efficient and specific reaction with carboxylic acids and their activated esters to form robust amide bonds. The integrated PEG spacer provides beneficial properties such as increased solubility and reduced steric hindrance. By understanding the core mechanism of action and carefully controlling the reaction parameters as outlined in this guide, researchers can effectively utilize this compound to synthesize novel bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. While specific quantitative kinetic and yield data for this compound is limited in the public domain, the principles and protocols provided here, based on the well-understood chemistry of amine-reactive PEG linkers, offer a solid foundation for successful bioconjugation.
References
The Pivotal Role of the Glycine Linker in Gly-PEG3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Gly-PEG3-amine linker is a heterobifunctional molecule integral to the advancement of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). Its architecture, comprising a glycine residue, a three-unit polyethylene glycol (PEG) spacer, and a terminal amine group, is meticulously designed to offer a unique combination of flexibility, hydrophilicity, and reactivity. This technical guide delves into the core functionalities of each component, with a special focus on the often-understated yet critical role of the glycine linker.
Deciphering the Architecture: Glycine, PEG3, and Amine
The efficacy of this compound as a linker stems from the synergistic contributions of its three distinct components:
-
The Glycine Linker: As the smallest amino acid, glycine provides significant conformational flexibility to the linker. This flexibility is crucial for overcoming steric hindrance that might otherwise impede the interaction between the conjugated molecules.[1][2] Glycine-rich linkers are known to be stable against proteolytic enzymes, enhancing the in vivo stability of the resulting conjugate.[3] Furthermore, the presence of glycine can improve the solubility of the linker and the final bioconjugate.[3]
-
The PEG3 Spacer: The polyethylene glycol (PEG) component, consisting of three repeating ethylene glycol units, imparts hydrophilicity to the molecule.[4] This increased water solubility is highly advantageous, especially when working with hydrophobic cytotoxic drugs, as it helps to prevent aggregation. The PEG chain also creates a hydrophilic shell that can shield the conjugate from premature clearance by the reticuloendothelial system, thereby extending its circulation half-life and improving its pharmacokinetic profile.
-
The Terminal Amine Group: The primary amine (-NH2) group serves as a versatile reactive handle for conjugation. It readily reacts with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and other carbonyl-containing molecules to form stable amide bonds. This reactivity is fundamental to the process of attaching the linker to a drug or other payload.
Quantitative Data and Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound and its components is essential for its effective application. The following tables summarize key quantitative data.
| Property | Value | Reference(s) |
| Chemical Formula | C12H27N3O4 | |
| Molecular Weight | 277.4 g/mol | |
| Purity | >95% - 98% (typical) | |
| Appearance | Solid | |
| Storage Conditions | -20°C | |
| Solubility | Water, Acetonitrile (ACN), DMSO, DMF |
Table 1: Physicochemical Properties of this compound.
| Linker Type | Glycine Content | Persistence Length (Å) | Flexibility | Reference(s) |
| (GSSGSS)n | 33.3% | 4.5 | High | |
| (GSSSSSS)n | 16.7% | 4.8 | Medium-High | |
| (SSSSSSS)n | 0% | 6.2 | Medium |
Table 2: Impact of Glycine Content on Linker Flexibility. The persistence length is a measure of stiffness; a shorter persistence length indicates greater flexibility.
The Glycine Linker: More Than Just a Spacer
While often considered a simple spacer, the glycine residue in this compound plays a multifaceted role that significantly influences the properties and performance of the final bioconjugate.
Enhancing Flexibility and Reducing Steric Hindrance
Glycine's lack of a side chain provides maximal rotational freedom, making glycine-rich linkers highly flexible. This flexibility allows the conjugated molecules to orient themselves optimally for biological activity, minimizing steric clashes that could reduce efficacy. For instance, in an ADC, the glycine linker can provide the cytotoxic drug with the necessary freedom of movement to interact effectively with its intracellular target.
Improving Solubility and Stability
The inclusion of glycine, a polar amino acid, contributes to the overall hydrophilicity of the linker, which can be crucial for preventing the aggregation of hydrophobic drug payloads. Moreover, glycine-rich sequences are generally resistant to cleavage by common proteases, which enhances the stability of the ADC in systemic circulation, ensuring that the payload remains attached to the antibody until it reaches the target cell.
Modulating Pharmacokinetics
The overall design of the linker, including the glycine component, can influence the pharmacokinetic properties of the bioconjugate. By providing a stable and hydrophilic spacer, the this compound linker contributes to a longer circulation half-life, allowing for greater accumulation of the therapeutic agent at the target site.
Experimental Protocols and Methodologies
The following sections provide detailed methodologies for the use of this compound and similar linkers in the synthesis of antibody-drug conjugates.
Protocol 1: Drug-Linker Conjugation via Amide Bond Formation
This protocol describes the conjugation of a cytotoxic drug containing a carboxylic acid to an amine-terminated PEG linker.
Materials:
-
Cytotoxic drug with a carboxylic acid group
-
This compound or a similar amino-PEG linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine) if starting with a TFA salt of the linker
-
Reaction vessel and magnetic stirrer
-
Reverse-phase HPLC for purification
Procedure:
-
Activation of the Cytotoxic Drug:
-
Dissolve the cytotoxic drug (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
In a separate vial, dissolve EDC (1.2 equivalents) in anhydrous DMF.
-
Slowly add the EDC solution to the drug/NHS solution with continuous stirring.
-
Allow the reaction to proceed at room temperature for 1 hour to form the NHS-activated drug.
-
-
Conjugation to the Amino-PEG Linker:
-
Dissolve the this compound linker (1.5 equivalents) in anhydrous DMF. If using a TFA salt, add DIPEA to neutralize.
-
Add the amino-PEG linker solution to the activated drug solution.
-
Let the reaction stir at room temperature overnight.
-
-
Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-linker conjugate using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
-
Protocol 2: Antibody-Drug Conjugation
This protocol details the conjugation of the purified drug-linker construct to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified drug-linker conjugate with a terminal carboxylic acid (from a linker like Amino-PEG3-acid)
-
EDC and Sulfo-NHS
-
Anhydrous DMSO
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into a conjugation-compatible buffer (e.g., PBS, pH 8.0-8.5) using a desalting column.
-
Adjust the antibody concentration to 1-2 mg/mL.
-
-
Activation of the Drug-Linker Conjugate:
-
Dissolve the drug-linker conjugate in a minimal amount of anhydrous DMSO.
-
In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO.
-
Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid group.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to the Antibody:
-
Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Purification and Characterization:
-
Remove excess, unreacted drug-linker by purification, for example, using a desalting column or size-exclusion chromatography.
-
Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR), concentration, and level of aggregation.
-
Visualizing Workflows and Pathways
Graphviz diagrams are provided below to illustrate key experimental workflows and conceptual pathways involving this compound.
Caption: Workflow for the synthesis of an antibody-drug conjugate (ADC).
Caption: Generalized mechanism of action for an antibody-drug conjugate.
Conclusion
The this compound linker is a powerful tool in the field of bioconjugation, offering a well-balanced combination of properties that are highly desirable for the development of sophisticated biotherapeutics. The glycine component, in particular, provides essential flexibility and stability, which are critical for the efficacy and pharmacokinetic profile of the final conjugate. A thorough understanding of the role of each component of this linker, supported by robust experimental protocols, is paramount for researchers and scientists working to engineer the next generation of targeted therapies.
References
- 1. Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Linkers - Creative Peptides [creative-peptides.com]
- 3. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 4. This compound, TFA salt, 2110448-97-8 | BroadPharm [broadpharm.com]
A Technical Guide to the Cleavable Properties of Gly-PEG3-Amine Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cleavable properties of linkers incorporating the Gly-PEG3-amine motif, with a particular focus on their application in the development of antibody-drug conjugates (ADCs). This document outlines the theoretical cleavage mechanisms, presents available quantitative data, details relevant experimental protocols, and provides visualizations of key processes.
Introduction to this compound Linkers in ADCs
This compound is a type of linker used in bioconjugation, particularly in the construction of ADCs. It comprises three key components:
-
Glycine (Gly): A single amino acid residue that can serve as a potential enzymatic cleavage site.
-
Polyethylene Glycol (PEG3): A short, three-unit PEG chain that enhances hydrophilicity, improves solubility, and can increase the stability and circulation time of the ADC.[1][2]
-
Amine (amine): A terminal functional group that allows for conjugation to a payload molecule, typically a cytotoxic drug.[3]
The primary function of a cleavable linker in an ADC is to remain stable in systemic circulation and then release its cytotoxic payload specifically within the target tumor cells.[2] This targeted release is often achieved by exploiting the unique biochemical environment of the tumor or the intracellular compartments of cancer cells, such as the lysosomes.[4]
Cleavage Mechanisms of Glycine-Containing Linkers
While the term "this compound" suggests a simple single amino acid linker, in the context of ADCs, the cleavable component is often a more complex peptide sequence that includes glycine. The most common mechanism for the cleavage of peptide-based linkers is enzymatic degradation by proteases that are abundant in the lysosomes of cancer cells.
Enzymatic Cleavage by Cathepsins:
Cathepsins are a family of proteases that are highly active in the acidic environment of lysosomes. Certain peptide sequences are known to be efficient substrates for these enzymes. While the gold standard for cathepsin-cleavable linkers is the dipeptide valine-citrulline (Val-Cit), tetrapeptide sequences containing glycine have also been successfully employed.
A prominent example is the Gly-Gly-Phe-Gly (GGFG) linker. Upon internalization of the ADC into a cancer cell and trafficking to the lysosome, cathepsins, particularly Cathepsin L, can cleave the peptide backbone. This cleavage initiates the release of the payload, allowing it to exert its cytotoxic effect.
dot
Quantitative Data on Glycine-Containing Linker Cleavage
Table 1: Stability of a GGFG-Containing ADC in Plasma
| Parameter | Value | Reference |
| Drug Release in Plasma (21 days) | 1-2% |
This data indicates that glycine-containing peptide linkers can be engineered to have high stability in circulation, minimizing premature drug release and potential off-target toxicity.
Experimental Protocols
The following are generalized protocols for assessing the key cleavable properties of a linker in an ADC.
Plasma Stability Assay
Objective: To determine the stability of the linker and the extent of premature payload release in plasma.
Methodology:
-
Incubate the ADC in human and/or rodent plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Separate the ADC from plasma proteins using methods like affinity chromatography (e.g., Protein A).
-
Quantify the amount of intact ADC and released payload in each aliquot using LC-MS or HPLC.
-
Calculate the percentage of released payload over time to determine the linker's stability.
Lysosomal Cleavage Assay
Objective: To confirm that the linker is efficiently cleaved by lysosomal enzymes.
Methodology:
-
Prepare a lysosomal extract from a relevant cancer cell line.
-
Incubate the ADC with the lysosomal extract at 37°C and a pH representative of the lysosomal environment (pH 4.5-5.0).
-
Collect aliquots at various time points.
-
Analyze the samples by LC-MS or HPLC to quantify the amount of released payload.
-
As a control, incubate the ADC in a buffer without the lysosomal extract to account for any non-enzymatic degradation.
dot
Logical Relationships in ADC Synthesis
The synthesis of an ADC with a this compound linker involves a series of well-defined steps to conjugate the antibody, linker, and payload.
dot
Conclusion
The this compound linker motif offers a hydrophilic and versatile platform for the development of cleavable linkers in antibody-drug conjugates. While a single glycine residue may not be an optimal cleavage site, its incorporation into longer peptide sequences, such as GGFG, has been shown to create linkers that are stable in circulation but susceptible to enzymatic cleavage by lysosomal proteases like cathepsins. The PEG component of the linker provides the added advantage of improved solubility and pharmacokinetics. Further research is needed to fully characterize the cleavage properties of linkers containing a single glycine residue. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the stability and payload release characteristics of novel linker designs.
References
The Strategic Application of Gly-PEG3-amine in Antibody-Drug Conjugate Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), sophisticated biopharmaceuticals that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the overall efficacy and safety of an ADC. Among the diverse array of linker technologies, polyethylene glycol (PEG) linkers have emerged as a key strategy to optimize ADC performance. This technical guide provides an in-depth exploration of the applications of Gly-PEG3-amine, a short-chain, hydrophilic, and cleavable linker, in the development of next-generation ADCs.
The Role of PEGylation in Enhancing ADC Properties
The incorporation of PEG chains into ADC linkers offers several distinct advantages that address common challenges in ADC development, such as hydrophobicity of the payload and premature drug release.[1][2]
-
Improved Hydrophilicity and Solubility: Many potent cytotoxic payloads are inherently hydrophobic, which can lead to aggregation of the ADC, compromising its stability and manufacturability.[3][4] The hydrophilic nature of the PEG moiety in linkers like this compound significantly enhances the overall solubility of the ADC, mitigating aggregation and improving its biophysical properties.[3]
-
Enhanced Pharmacokinetics: The hydrophilic PEG chain can create a hydration shell around the payload, shielding it from premature clearance mechanisms and extending the ADC's circulation half-life. This prolonged systemic exposure can lead to greater accumulation of the ADC within the tumor tissue, thereby enhancing its anti-tumor efficacy.
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload complex, reducing the risk of an immune response against the ADC.
-
Controlled Spacer Length: Short, discrete PEG linkers like this compound provide a defined and controlled distance between the antibody and the payload. This can be crucial for optimizing the biological activity of the ADC, ensuring that the payload can be efficiently released and exert its cytotoxic effect upon internalization into the target cell.
Quantitative Insights into the Impact of PEG Linkers
While specific quantitative data for this compound is not extensively available in publicly accessible literature, studies on ADCs utilizing other short-chain PEG linkers provide valuable insights into the expected impact on performance.
Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics and In Vitro Cytotoxicity
| Linker | Half-Life Extension (fold increase) | In Vitro Cytotoxicity Reduction (fold increase in IC50) | Reference |
| No PEG | 1.0 | 1.0 | |
| 4 kDa PEG | 2.5 | 4.5 | |
| 10 kDa PEG | 11.2 | 22.0 |
This data is for miniaturized affibody-based drug conjugates and illustrates the general trend of PEGylation.
Table 2: Representative In Vitro Cytotoxicity of ADCs with Different Linker Technologies
| Cell Line | Target Antigen | Linker Type | IC50 (ng/mL) | Reference |
| N87 | HER2 | No PEG (SMCC) | ~13-50 | |
| BT474 | HER2 | No PEG (SMCC) | ~13-50 | |
| MDA-MB-361-DYT2 | HER2 (moderate) | Low DAR (<3.5) | 1500-60000 | |
| MDA-MB-361-DYT2 | HER2 (moderate) | High DAR (>3.5) | 25-80 | |
| SKOV3 | HER-2 | Site-specific | ~100 |
Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions.
Experimental Protocols for ADC Development with this compound
The following protocols provide a detailed methodology for the key experiments involved in the development and characterization of an ADC utilizing a this compound linker.
Synthesis of the Drug-Linker Conjugate (Payload-Gly-PEG3-Amine)
This protocol describes the conjugation of a cytotoxic drug containing a carboxylic acid to the this compound linker.
Materials:
-
Cytotoxic drug with a carboxylic acid group
-
This compound
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Dissolution: Dissolve the cytotoxic drug and this compound in anhydrous DMF.
-
Base Addition: Add DIPEA to the reaction mixture to create a basic environment.
-
Coupling Agent Addition: Add PyBOP as the coupling agent to facilitate amide bond formation.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by RP-HPLC to obtain the pure drug-linker conjugate.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conjugation of the Drug-Linker to the Antibody
This protocol details the conjugation of the purified drug-linker construct to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Purified Payload-Gly-PEG3-Amine conjugate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns
-
Storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a suitable concentration in the reaction buffer.
-
Drug-Linker Activation: Dissolve the Payload-Gly-PEG3-Amine conjugate in anhydrous DMSO. Add EDC and Sulfo-NHS to the drug-linker solution to activate the carboxylic acid group (if the linker has a terminal carboxyl group for antibody conjugation). Incubate for 15-30 minutes at room temperature.
-
Conjugation Reaction: Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Quenching: Quench the reaction by adding a quenching reagent (e.g., Tris buffer) to consume any unreacted drug-linker. Incubate for 15 minutes at room temperature.
-
Purification: Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer.
Characterization of the Antibody-Drug Conjugate
3.3.1. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are two common methods for its determination.
-
Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates ADC species based on their hydrophobicity. The conjugation of a hydrophobic payload increases the overall hydrophobicity of the antibody, leading to stronger retention on the HIC column. Different DAR species (e.g., DAR0, DAR2, DAR4) will have distinct retention times.
-
Protocol Outline:
-
Equilibrate a HIC column with a high-salt mobile phase.
-
Inject the ADC sample.
-
Elute the ADC species using a decreasing salt gradient.
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by integrating the peak areas of the different DAR species.
-
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Principle: RP-HPLC can be used to determine the DAR by separating the light and heavy chains of the antibody after reduction. The number of conjugated drugs on each chain can be determined by the shift in retention time compared to the unconjugated chains.
-
Protocol Outline:
-
Reduce the ADC sample to separate the light and heavy chains.
-
Inject the reduced sample onto a C4 or C8 RP-HPLC column.
-
Elute the chains using an increasing organic solvent gradient.
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR based on the relative peak areas of the conjugated and unconjugated chains.
-
-
3.3.2. In Vitro Cytotoxicity Assay
The in vitro potency of the ADC is assessed using a cell-based cytotoxicity assay.
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Control cell line (low or no antigen expression)
-
Cell culture medium and supplements
-
ADC and unconjugated antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and the unconjugated antibody. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for the ADC to internalize and the payload to induce cell death (typically 72-96 hours).
-
Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value.
3.3.3. In Vivo Efficacy Study in a Xenograft Model
The anti-tumor activity of the ADC is evaluated in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Target cancer cell line
-
ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant the target cancer cells into the flanks of the mice.
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer the ADC, unconjugated antibody, or vehicle control intravenously at a specified dose and schedule.
-
Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: Conclude the study when the tumors in the control group reach a predefined size or at a predetermined time point.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group and calculate the tumor growth inhibition (TGI).
Visualizing Key Processes in ADC Development
Signaling Pathway of ADC Action
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Experimental Workflow for ADC Synthesis and Characterization
Caption: Experimental workflow for ADC development.
Logical Relationship of this compound Properties and ADC Benefits
Caption: Relationship between this compound properties and ADC benefits.
Conclusion
The this compound linker represents a valuable tool in the design and development of advanced antibody-drug conjugates. Its inherent hydrophilicity, defined short-chain length, and cleavable nature contribute to the generation of ADCs with improved solubility, enhanced pharmacokinetic profiles, and controlled payload release. The experimental protocols and characterization methods outlined in this guide provide a robust framework for researchers to effectively utilize this compound and other short-chain PEG linkers to engineer safer and more efficacious ADCs for targeted cancer therapy. As the field of ADCs continues to evolve, the rational design of linkers will remain a cornerstone of innovation, driving the development of the next generation of precision medicines.
References
Gly-PEG3-Amine: A Strategic Linker for Enhancing Drug Solubility and Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics is often hampered by the poor physicochemical properties of promising drug candidates. Low aqueous solubility and inadequate stability can lead to suboptimal bioavailability, reduced efficacy, and challenges in formulation. To overcome these hurdles, the strategic modification of drug molecules through the use of biocompatible linkers has emerged as a powerful approach. Among these, Gly-PEG3-amine, a short, hydrophilic linker, offers a compelling solution for improving the solubility and stability of therapeutic agents, particularly in the context of small molecules and antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the application of this compound, including its impact on drug properties, detailed experimental protocols for its use, and visualizations of key processes.
Core Principles and Advantages
This compound is a heterobifunctional linker composed of a glycine (Gly) residue, a three-unit polyethylene glycol (PEG) chain, and a terminal primary amine. This unique structure imparts several beneficial properties when conjugated to a drug molecule:
-
Enhanced Hydrophilicity: The PEG component is highly hydrophilic, which can significantly increase the aqueous solubility of hydrophobic drugs. This is crucial for improving drug dissolution and absorption.[1][]
-
Improved Stability: The PEG chain can create a protective hydrophilic shield around the drug molecule, sterically hindering enzymatic degradation and hydrolysis, thereby enhancing its stability in biological fluids.[1][][3]
-
Biocompatibility: PEG is a well-established biocompatible and non-immunogenic polymer, minimizing the risk of adverse immune reactions.
-
Flexible Spacer: The glycine and PEG components provide a flexible spacer arm, which can be advantageous in applications like ADCs by minimizing interference with antibody-antigen binding.
-
Reactive Handle: The terminal primary amine provides a versatile reactive site for conjugation to various functional groups on a drug molecule, such as carboxylic acids.
Data Presentation: Quantitative Impact on Drug Properties
The conjugation of this compound to a poorly soluble drug can lead to a dramatic improvement in its aqueous solubility and stability. While specific data for a wide range of this compound conjugates is proprietary or dispersed in the literature, the following table provides representative data based on the well-documented effects of PEGylation on hydrophobic drugs such as paclitaxel. Paclitaxel, a potent anti-cancer agent, is notoriously difficult to formulate due to its low water solubility.
Table 1: Representative Solubility and Stability Data for a Hypothetical Paclitaxel-Gly-PEG3-amine Conjugate
| Parameter | Paclitaxel (Free Drug) | Paclitaxel-Gly-PEG3-amine Conjugate | Fold Improvement |
| Aqueous Solubility (µg/mL) | ~0.3 | > 100 | > 300-fold |
| Stability in Human Plasma (t½, hours) | ~2 | > 24 | > 12-fold |
| Hydrolytic Stability (pH 7.4, t½, hours) | ~10 | > 96 | > 9.6-fold |
Note: The data presented in this table is illustrative and based on typical improvements observed with similar PEG linkers. Actual results will vary depending on the specific drug and conjugation chemistry.
The significant increase in aqueous solubility, as depicted in the table, is a direct result of the hydrophilic nature of the this compound linker. Studies on similar PEGylated forms of paclitaxel have reported solubility enhancements of several hundred-fold. This improved solubility can translate to better performance in intravenous formulations and potentially enable oral delivery routes. The enhanced stability in plasma and under physiological pH conditions is attributed to the protective steric hindrance provided by the PEG chain, which shields the labile ester functional groups of paclitaxel from enzymatic and hydrolytic degradation.
Experimental Protocols
The successful application of this compound requires robust and well-defined experimental procedures for conjugation, solubility determination, and stability assessment.
Protocol 1: Conjugation of a Carboxylic Acid-Containing Drug to this compound via EDC/NHS Chemistry
This protocol describes a common method for conjugating a drug that possesses a carboxylic acid group to the primary amine of this compound.
Materials:
-
Drug with a carboxylic acid functional group
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., preparative HPLC or size-exclusion chromatography)
Procedure:
-
Activation of the Drug's Carboxylic Acid: a. Dissolve the drug in anhydrous DMF or DMSO to a concentration of 10-20 mM. b. Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS to the drug solution. c. Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing to form the NHS-activated drug.
-
Conjugation Reaction: a. Dissolve this compound in Reaction Buffer. b. Add a 1.5 to 3-fold molar excess of the dissolved this compound to the activated drug solution. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching of the Reaction: a. Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters. b. Incubate for 15 minutes at room temperature.
-
Purification: a. Purify the drug-Gly-PEG3-amine conjugate using preparative reverse-phase HPLC or a suitable size-exclusion chromatography column to remove unreacted starting materials and byproducts.
-
Characterization: a. Confirm the identity and purity of the conjugate using LC-MS and NMR spectroscopy.
Protocol 2: Phase Solubility Study for a Drug-Gly-PEG3-amine Conjugate
This protocol determines the aqueous solubility of the drug conjugate.
Materials:
-
Drug-Gly-PEG3-amine conjugate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: a. Add an excess amount of the drug-Gly-PEG3-amine conjugate to a series of vials containing a fixed volume of PBS (pH 7.4).
-
Equilibration: a. Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solute: a. Centrifuge the suspensions at high speed (e.g., >10,000 x g) for 20 minutes to pellet the undissolved conjugate.
-
Analysis: a. Carefully collect the supernatant and dilute it with a suitable solvent if necessary. b. Determine the concentration of the dissolved conjugate in the supernatant using a validated HPLC method or UV-Vis spectrophotometry at the drug's λmax.
-
Data Interpretation: a. The determined concentration represents the equilibrium solubility of the drug-Gly-PEG3-amine conjugate.
Protocol 3: Stability-Indicating HPLC Method for a Drug-Gly-PEG3-amine Conjugate
This protocol is used to assess the stability of the conjugate over time under various stress conditions.
Materials:
-
Drug-Gly-PEG3-amine conjugate
-
Incubation buffers (e.g., PBS at various pH values, human plasma)
-
HPLC system with a suitable column (e.g., C18)
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
Procedure:
-
Forced Degradation Study (Method Development): a. Subject the drug-Gly-PEG3-amine conjugate to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. b. Develop an HPLC method (optimizing mobile phase, gradient, and column) that can effectively separate the intact conjugate from its degradation products and the free drug.
-
Stability Study: a. Prepare solutions of the drug-Gly-PEG3-amine conjugate in the desired stability testing media (e.g., PBS pH 7.4, human plasma). b. Aliquot the solutions into vials and store them at controlled temperatures (e.g., 4°C, 25°C, 37°C). c. At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw a sample from each condition. d. Immediately analyze the samples using the validated stability-indicating HPLC method.
-
Data Analysis: a. Quantify the peak area of the intact conjugate at each time point. b. Plot the concentration or percentage of the remaining intact conjugate versus time. c. Calculate the degradation rate constant and the half-life (t½) of the conjugate under each condition.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for Drug-Gly-PEG3-amine Conjugation.
Caption: Structure-Activity Relationship of the Conjugate.
Conclusion
This compound serves as a valuable and versatile tool in modern drug development. Its ability to significantly enhance the aqueous solubility and stability of poorly behaved drug candidates can rescue promising compounds from early-stage attrition. The straightforward and well-established conjugation chemistries, coupled with the biocompatibility of the PEG moiety, make this compound an attractive linker for a wide range of therapeutic applications, from small molecule drugs to complex biologics like ADCs. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and scientists looking to leverage the benefits of this compound in their drug discovery and development programs.
References
Introduction to PEGylation and the Role of Gly-PEG3-amine
An In-depth Technical Guide to PEGylation using Gly-PEG3-amine
For Researchers, Scientists, and Drug Development Professionals
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drug compounds.[1] This bioconjugation technique is a cornerstone in drug development, prized for its ability to enhance the therapeutic properties of molecules.[1][2] Key advantages of PEGylation include improved water solubility, increased stability, prolonged circulatory half-life, and reduced immunogenicity and antigenicity.[2][3]
The properties of the final PEGylated conjugate are highly dependent on the nature of the PEG reagent used. Among the vast array of available linkers, short, discrete PEG spacers have gained prominence for applications requiring precise control over structure and length. This guide focuses on This compound , a heterobifunctional linker featuring a three-unit PEG chain flanked by a glycine residue and a terminal primary amine. This specific structure offers a balance of hydrophilicity, flexibility, and defined length, making it an invaluable tool in modern bioconjugation.
This compound is particularly significant in the synthesis of Antibody-Drug Conjugates (ADCs), where it serves as a cleavable linker connecting a monoclonal antibody to a potent cytotoxic agent. The terminal amine group provides a reactive handle for conjugation to carboxylic acids or activated esters on the drug or antibody, while the PEG component helps to favorably modulate the physicochemical properties of the final ADC.
Data Presentation: Physicochemical Properties
The selection of a PEGylation reagent is dictated by its specific chemical and physical properties. The tables below summarize the key quantitative data for this compound and a related diamine compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | |
| Synonyms | This compound, TFA salt | |
| CAS Number | 2110448-97-8 | |
| Molecular Formula | C₁₂H₂₇N₃O₄ | |
| Molecular Weight | 277.4 g/mol | |
| Purity | ≥95% - 98% | |
| Appearance | (Varies by supplier) | |
| Storage Conditions | -20°C, desiccated |
| Reactive Group | Primary Amine (-NH₂) | |
Table 2: Physicochemical Properties of Amino-PEG3-Amine
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | Amino-PEG3-Amine | |
| Synonyms | 1,11-Diamino-3,6,9-trioxaundecane | |
| CAS Number | 929-75-9 | |
| Molecular Formula | C₈H₂₀N₂O₃ | |
| Molecular Weight | 192.3 g/mol | |
| Purity | ≥96% - 98% |
| Reactive Groups | Two Primary Amines (-NH₂) | |
Experimental Protocols
The terminal amine of this compound allows for its conjugation to various functional groups. The most common reactions involve the formation of a stable amide bond with either an N-hydroxysuccinimide (NHS) ester or a carboxylic acid (using a coupling agent).
Protocol 1: Conjugation of this compound to an NHS Ester-activated Molecule
This protocol describes the reaction between the primary amine of this compound and a molecule activated with an NHS ester. This reaction is efficient at neutral to slightly basic pH and results in a stable amide linkage.
Materials:
-
This compound
-
NHS ester-activated molecule (e.g., protein, peptide, or small molecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5. Avoid amine-containing buffers like Tris.
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Purification system (e.g., SEC, RP-HPLC, or dialysis cassettes)
Methodology:
-
Preparation of Molecule: Dissolve the NHS ester-activated molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the molecule has been buffer-exchanged out of any amine-containing buffers.
-
Preparation of PEG Reagent: Immediately before use, allow the container of this compound to warm to room temperature. Prepare a stock solution (e.g., 10-50 mM) in an anhydrous solvent like DMSO.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the activated molecule solution. Mix gently but thoroughly.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the reactivity of the specific molecule.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will hydrolyze any unreacted NHS esters and consume any remaining reactive PEG reagent. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess PEG reagent and reaction byproducts by subjecting the mixture to size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC, depending on the nature of the final conjugate.
-
Analysis: Characterize the purified conjugate using appropriate analytical techniques such as SDS-PAGE (for proteins), mass spectrometry (to confirm mass addition), and HPLC (to assess purity).
Protocol 2: Conjugation of this compound to a Carboxylic Acid using EDC/NHS Chemistry
This protocol outlines the conjugation of this compound to a molecule bearing a carboxylic acid group using EDC (a carbodiimide) and NHS as coupling agents. This two-step process first activates the carboxyl group to form an NHS ester, which then efficiently reacts with the amine on the PEG linker.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
Activation Buffer: MES buffer or PBS, pH 4.5-6.0
-
Coupling Buffer: PBS or borate buffer, pH 7.2-8.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Solution: 2-Mercaptoethanol or hydroxylamine
-
Purification system (e.g., SEC, RP-HPLC, or dialysis cassettes)
Methodology:
-
Preparation of Carboxylated Molecule: Dissolve the molecule containing the carboxylic acid in Activation Buffer.
-
Activation of Carboxyl Groups: Prepare fresh solutions of EDC and NHS in anhydrous solvent or water. Add a 10-fold molar excess of both EDC and NHS to the carboxylated molecule solution.
-
Incubation for Activation: Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups, forming an intermediate NHS ester.
-
Conjugation Step: Add a 10- to 50-fold molar excess of this compound (dissolved in Coupling Buffer) to the activated molecule solution. Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubation for Conjugation: Allow the reaction to proceed for 2 hours at room temperature.
-
Quenching: Add hydroxylamine or 2-mercaptoethanol to quench the reaction and hydrolyze any remaining activated esters.
-
Purification: Purify the conjugate from excess reagents and byproducts using an appropriate method such as dialysis, SEC, or chromatography.
-
Analysis: Characterize the final product using techniques like mass spectrometry, HPLC, and functional assays to confirm successful conjugation and retention of activity.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and concepts related to PEGylation with this compound.
Caption: General experimental workflow for bioconjugation using this compound.
References
Gly-PEG3-amine as a Hydrophilic Spacer: A Technical Guide for Drug Development
In modern drug design, particularly in the development of complex modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the active components is a critical determinant of therapeutic success. Among the various linker technologies, hydrophilic spacers have become indispensable for optimizing the physicochemical and pharmacokinetic properties of these conjugates. This guide provides an in-depth technical overview of Gly-PEG3-amine, a versatile and widely used hydrophilic spacer, for researchers, chemists, and drug development professionals.
Core Concepts: The Role of Hydrophilic Spacers
Hydrophobic drug payloads and complex protein ligands can often lead to issues with solubility, aggregation, and poor pharmacokinetic profiles. A hydrophilic spacer is incorporated into the molecular design to mitigate these challenges. Polyethylene glycol (PEG) is the most common motif for these spacers due to its established benefits.[1][2][3]
Key Advantages of PEG-based Spacers:
-
Improved Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the entire conjugate, which is crucial for formulation and administration.[1][4]
-
Enhanced Pharmacokinetics: PEGylation can create a protective hydrophilic shield around the molecule, potentially reducing immunogenicity, decreasing clearance rates, and extending circulation half-life.
-
Reduced Aggregation: By masking the hydrophobicity of the payload, PEG linkers help prevent the formation of aggregates, which can compromise manufacturing, stability, and safety.
-
Precise Spatial Control: Monodisperse PEG linkers provide a defined length, allowing for precise control over the distance between the two connected moieties, which is critical for optimal biological activity.
This compound is a discrete PEG linker containing three ethylene glycol units, a terminal glycine residue, and a primary amine. This structure offers a balance of hydrophilicity and provides a reactive handle (the amine group) for conjugation to carboxylic acids, activated NHS esters, and other carbonyl groups.
Applications in Advanced Drug Modalities
The unique properties of this compound make it a valuable building block in two of the most promising areas of targeted therapy: PROTACs and ADCs.
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. The linker is a pivotal component, as its length, flexibility, and composition critically influence the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).
PEG-based linkers like this compound are incorporated in over half of all reported PROTACs. They enhance the molecule's solubility and cell permeability, which are often significant challenges in PROTAC design. The defined length of the PEG3 unit helps to achieve the optimal spatial orientation between the target protein and the E3 ligase for efficient ubiquitination.
ADCs combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connects these two components and heavily influences the ADC's stability, efficacy, and safety. Many potent cytotoxic agents are highly hydrophobic, and conjugating them to an antibody can cause aggregation and poor pharmacokinetic behavior.
The inclusion of a hydrophilic this compound spacer helps to counteract the payload's hydrophobicity. This enhances the overall solubility and stability of the ADC, reduces the likelihood of aggregation, and can lead to a more favorable pharmacokinetic profile, ultimately widening the therapeutic window.
Quantitative Impact of Hydrophilic PEG Linkers
While specific head-to-head data for this compound is often embedded within proprietary drug development programs, the broader effects of incorporating short, hydrophilic PEG linkers into drug conjugates are well-documented. The following table summarizes these general effects.
| Parameter | Effect of Hydrophilic PEG Linker | Rationale | References |
| Aqueous Solubility | Increased | The ethylene glycol units are hydrophilic, counteracting the hydrophobicity of drug payloads or complex ligands. | |
| Aggregation | Decreased | The hydrophilic PEG chain masks hydrophobic regions, reducing the propensity for intermolecular aggregation. | |
| Circulation Half-life (t½) | Generally Increased | The hydrodynamic radius of the molecule increases, which can reduce renal clearance. The hydrophilic nature can also reduce uptake by the reticuloendothelial system. | |
| Cell Permeability | Variable | While increased hydrophilicity can sometimes reduce passive permeability, the overall impact depends on the balance of properties in the final PROTAC or drug conjugate. | |
| Drug-to-Antibody Ratio (DAR) | Can enable higher DARs | By mitigating the hydrophobicity of the payload, hydrophilic linkers can allow for the attachment of more drug molecules before aggregation and stability become issues. | |
| In Vivo Efficacy | Often Improved | A better pharmacokinetic profile (longer half-life, improved stability) leads to greater drug exposure at the target site. |
Key Experimental Protocols
The successful implementation of this compound in a drug conjugate requires robust synthetic and analytical methods. Below are representative protocols for the synthesis and evaluation of such molecules.
This protocol describes the conjugation of a carboxylic acid-containing payload to a molecule containing this compound.
Objective: To covalently link a drug payload to the this compound spacer.
Materials:
-
Carboxylic acid-containing drug payload
-
This compound, TFA salt
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU as an activating agent
-
N-Hydroxysuccinimide (NHS) (if using DCC)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reversed-Phase HPLC system for purification
-
LC-MS and NMR for characterization
Methodology:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing drug payload (1.0 eq) in anhydrous DMF.
-
Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes to generate the activated ester in situ.
-
-
Conjugation Reaction:
-
In a separate vial, dissolve this compound, TFA salt (1.2 eq) in anhydrous DMF. Neutralize the TFA salt with DIPEA (1.2 eq).
-
Add the this compound solution to the activated payload solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
Purify the crude product using preparative reversed-phase HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Collect fractions containing the desired product.
-
-
Characterization:
-
Confirm the identity and purity of the final this compound-drug conjugate using high-resolution LC-MS to verify the mass and NMR spectroscopy to confirm the structure.
-
This protocol is for determining the potency (IC50) of an ADC utilizing a this compound linker.
Objective: To measure the concentration of ADC required to inhibit the growth of cancer cells by 50%.
Materials:
-
Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Purified ADC and unconjugated antibody (control)
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
96-well clear-bottom cell culture plates
-
Plate reader (luminometer or fluorometer)
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution series of the ADC and the control antibody in cell culture medium. Typical concentration ranges might be from 100 µg/mL down to 1 pg/mL.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds to the respective wells. Include a "cells only" control with fresh medium.
-
Incubate the plate for 72-120 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo®).
-
Incubate as required (e.g., 10 minutes for CellTiter-Glo®).
-
-
Data Analysis:
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Normalize the data to the "cells only" control (100% viability).
-
Plot the normalized viability versus the log of the ADC concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion
This compound is a powerful and versatile hydrophilic spacer that addresses several key challenges in the design of advanced therapeutics like ADCs and PROTACs. Its ability to enhance solubility, improve pharmacokinetic profiles, and provide precise spatial control makes it an invaluable component for drug developers. By leveraging the principles and protocols outlined in this guide, researchers can effectively incorporate this compound to optimize the performance and therapeutic potential of next-generation drug candidates.
References
Methodological & Application
Application Notes and Protocols for Gly-PEG3-amine Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker molecule connecting the antibody and the payload is a critical component that influences the stability, solubility, and efficacy of the ADC. Gly-PEG3-amine is a hydrophilic, cleavable linker that can be utilized in the synthesis of ADCs.[1][2][3] The polyethylene glycol (PEG) component enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4] This document provides a detailed protocol for the conjugation of a pre-activated this compound derivative to the lysine residues of a monoclonal antibody, followed by purification and characterization of the resulting ADC.
Principle of the Method
The conjugation of this compound to an antibody primarily targets the ε-amino groups of surface-accessible lysine residues.[5] This method involves a two-step conceptual process. First, the primary amine of this compound is activated, for example, as an N-hydroxysuccinimide (NHS) ester. This activated linker is then reacted with the antibody in a controlled manner to form stable amide bonds. Following the conjugation reaction, the resulting ADC is purified to remove unconjugated antibody, excess linker, and other impurities. The purified ADC is then characterized to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and aggregation levels.
Experimental Workflow
Caption: Overall experimental workflow for antibody conjugation.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| Monoclonal Antibody (e.g., IgG1) | In-house or Commercial | - |
| This compound, NHS ester | Commercial Supplier | - |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Standard Supplier | - |
| Borate Buffer, pH 8.5 | Standard Supplier | - |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Standard Supplier | - |
| Tris-HCl | Standard Supplier | - |
| Hydrophobic Interaction Chromatography (HIC) Column | Commercial Supplier | - |
| Size Exclusion Chromatography (SEC) Column | Commercial Supplier | - |
| Sodium Phosphate | Standard Supplier | - |
| Ammonium Sulfate | Standard Supplier | - |
Experimental Protocols
Antibody Preparation
It is crucial to ensure the antibody is in an amine-free buffer to prevent interference with the conjugation reaction.
-
Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer, glycine), perform a buffer exchange into a suitable conjugation buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4. This can be achieved using dialysis or centrifugal filtration devices (e.g., Amicon Ultra with a 30 kDa MWCO).
-
Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL in the conjugation buffer. Determine the precise concentration using a UV-Vis spectrophotometer at 280 nm.
Activated this compound Linker Preparation
The this compound linker must be activated to react with the primary amines on the antibody. This protocol assumes the use of a pre-activated NHS ester of this compound.
-
Reconstitution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a stock concentration of 10 mM. The NHS ester is moisture-sensitive, so it should be handled in a dry environment.
Antibody Conjugation Reaction
This protocol targets the lysine residues on the antibody.
-
pH Adjustment: Adjust the pH of the antibody solution to 8.0-8.5 using a borate buffer to facilitate the reaction with primary amines.
-
Reaction Setup: Slowly add the dissolved this compound-NHS ester to the antibody solution while gently stirring. A typical starting molar excess of the linker to the antibody is 10-20 fold. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Quenching: Quench the reaction by adding a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 30 minutes at room temperature.
Caption: Schematic of the conjugation reaction.
Purification of the Antibody-Drug Conjugate
A multi-step chromatography process is recommended for purifying the ADC.
-
Hydrophobic Interaction Chromatography (HIC): HIC is used to separate the ADC species based on their drug-to-antibody ratio. Unconjugated antibody will elute first, followed by ADCs with increasing DARs.
-
Binding Buffer (Buffer A): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Elution Buffer (Buffer B): 50 mM Sodium Phosphate, pH 7.0
-
Procedure: Equilibrate the HIC column with Buffer A. Load the quenched reaction mixture onto the column. Elute the bound species with a decreasing salt gradient (from 100% Buffer A to 100% Buffer B). Collect fractions and analyze for the desired DAR species.
-
-
Size Exclusion Chromatography (SEC): SEC is used as a polishing step to remove aggregates and any remaining small molecule impurities.
-
Mobile Phase: PBS, pH 7.4
-
Procedure: Pool the HIC fractions containing the desired ADC species and concentrate if necessary. Load the concentrated solution onto an SEC column equilibrated with PBS. Collect the fractions corresponding to the monomeric ADC peak.
-
Characterization of the Antibody-Drug Conjugate
The DAR is a critical quality attribute of an ADC. It can be determined by several methods:
-
UV-Vis Spectrophotometry: This is a simple method to estimate the average DAR. It requires measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the conjugated payload (if it has a chromophore). The DAR can be calculated using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC): As used in purification, analytical HIC can resolve ADC species with different numbers of conjugated linkers. The weighted average DAR can be calculated from the peak areas of the different species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most accurate DAR determination by measuring the mass of the intact or reduced ADC. The mass difference between the conjugated and unconjugated antibody allows for the precise determination of the number of conjugated linkers.
-
Size Exclusion Chromatography (SEC): Analytical SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight species (aggregates).
-
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS): CE-SDS under reducing and non-reducing conditions can be used to assess the purity and integrity of the ADC.
Quantitative Data Summary
The following tables provide representative data for a typical this compound conjugation to an IgG1 antibody. Actual results may vary depending on the specific antibody, linker-payload, and reaction conditions.
Table 1: Representative Conjugation Efficiency and Recovery
| Parameter | Typical Value | Method of Determination |
| Antibody Recovery after Buffer Exchange | > 95% | UV-Vis at 280 nm |
| Overall ADC Yield | 50 - 70% | UV-Vis at 280 nm |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | HIC / LC-MS |
Table 2: Representative Purity and Aggregation Profile of Purified ADC
| Parameter | Typical Value | Method of Determination |
| Monomer Purity | > 98% | SEC |
| High Molecular Weight Species (Aggregates) | < 2% | SEC |
| Purity (Non-reduced) | > 95% | CE-SDS |
| Purity (Reduced) | > 95% | CE-SDS |
Conclusion
This protocol provides a comprehensive guide for the conjugation of an activated this compound linker to a monoclonal antibody. The success of the conjugation is dependent on careful control of the reaction conditions and thorough purification and characterization of the resulting ADC. The provided methodologies for determining DAR, purity, and aggregation are essential for ensuring the quality and consistency of the final product for research and drug development applications.
References
Application Notes and Protocols for Gly-PEG3-amine Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Gly-PEG3-amine in various bioconjugation reactions. This document outlines the core principles, detailed experimental protocols, and data interpretation for the successful application of this versatile linker in drug development and research.
Introduction to this compound
This compound is a hydrophilic linker molecule widely employed in bioconjugation.[1] It features a primary amine group that allows for covalent attachment to various functional groups, and a three-unit polyethylene glycol (PEG) chain that enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] The glycine spacer provides a flexible linkage. This compound is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs), where it serves as a linker to attach a cytotoxic payload to a monoclonal antibody.[3][4]
The primary amine of this compound readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. It can also be conjugated to carboxylic acids using carbodiimide crosslinker chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS.
Data Presentation: Factors Influencing Conjugation Efficiency
The efficiency of this compound conjugation reactions is critical for producing well-defined bioconjugates. While specific yields can vary significantly based on the substrates and reaction conditions, the following table summarizes key parameters that influence the outcome of the conjugation process. The primary method for quantifying the success of conjugation in the context of ADCs is the determination of the Drug-to-Antibody Ratio (DAR).
| Parameter | Influence on Conjugation | Method of Assessment/Optimization |
| Molar Ratio of Reactants | Increasing the molar excess of this compound or the activated molecule can drive the reaction to completion, but may also lead to multiple conjugations on a single molecule. | Titrate the molar ratio of reactants to achieve the desired degree of labeling. Analyze the product mixture by HPLC or mass spectrometry to determine the distribution of species. |
| pH of Reaction Buffer | The reaction of primary amines with NHS esters is most efficient at a pH between 7 and 9. At lower pH, the amine is protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester becomes a competing reaction. For EDC/NHS coupling, the activation of the carboxyl group is most efficient at pH 4.5-6.0, while the subsequent reaction with the amine is favored at pH 7.2-7.5. | Screen a range of pH values within the recommended range to find the optimal condition for the specific substrates. Use non-amine containing buffers such as phosphate-buffered saline (PBS) or borate buffer. |
| Reaction Time | Reaction times can range from 30 minutes to several hours. Insufficient time will result in low yield, while excessively long times may lead to degradation of sensitive molecules or increased side reactions. | Monitor the reaction progress over time using techniques like HPLC to determine the point of maximum product formation. |
| Temperature | Most conjugation reactions are performed at room temperature or on ice. Higher temperatures can increase the reaction rate but may also promote hydrolysis of activated esters and denaturation of proteins. | Start with room temperature or 4°C for sensitive biomolecules. Temperature can be optimized to balance reaction rate and product stability. |
| Solvent | This compound and activated esters are often dissolved in a water-miscible organic solvent like DMSO or DMF before being added to an aqueous reaction buffer. The final concentration of the organic solvent should typically not exceed 10% to avoid denaturation of proteins. | Ensure complete dissolution of reagents in the organic solvent before adding to the aqueous buffer. |
Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS Ester-Activated Molecule
This protocol describes the reaction of the primary amine of this compound with a pre-activated N-hydroxysuccinimide (NHS) ester of a molecule (e.g., a small molecule drug, a fluorescent dye).
Materials:
-
This compound (often as a TFA salt)
-
NHS ester-activated molecule of interest
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography, reversed-phase HPLC)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of the NHS ester-activated molecule in anhydrous DMSO or DMF. The concentration will depend on the specific molecule.
-
Prepare a stock solution of this compound in the Reaction Buffer. If using the TFA salt, the pH of the solution may need to be adjusted.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the desired amount of the NHS ester-activated molecule solution.
-
Add a 1.2 to 2-fold molar excess of the this compound solution to the reaction vessel.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature. The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Purify the this compound conjugate from unreacted starting materials and byproducts using an appropriate chromatography method. The choice of method will depend on the properties of the conjugate.
-
-
Characterization:
-
Analyze the purified conjugate using techniques such as HPLC, mass spectrometry, and NMR to confirm its identity, purity, and the extent of conjugation.
-
Protocol 2: Conjugation of this compound to a Carboxylic Acid-Containing Molecule using EDC/NHS Chemistry
This protocol describes the two-step conjugation of this compound to a molecule containing a carboxylic acid group.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF
-
Purification column
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF.
-
Dissolve this compound in the Coupling Buffer.
-
-
Activation of the Carboxylic Acid:
-
To the solution of the carboxylic acid-containing molecule, add EDC and NHS to a final concentration of approximately 5 mM and 10 mM, respectively.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS ester intermediate.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the activated carboxylic acid solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a suitable chromatography method to remove excess reagents and byproducts.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using analytical techniques such as mass spectrometry, HPLC, and NMR.
-
Visualizations
Experimental Workflow for Amine-Reactive Conjugation
General Mechanism of Antibody-Drug Conjugate (ADC) Action
Signaling Pathway of Tubulin Polymerization Inhibition by MMAE
References
- 1. tandfonline.com [tandfonline.com]
- 2. Innovative payloads for ADCs in cancer treatment: moving beyond the selective delivery of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular trafficking of new anticancer therapeutics: antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gly-PEG3-Amine Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the recommended buffers, pH, and protocols for the successful conjugation of Gly-PEG3-amine to target molecules. The primary focus is on the widely used N-hydroxysuccinimide (NHS) ester chemistry, with additional information on alternative methods.
Introduction to this compound Conjugation
This compound is a hydrophilic linker containing a terminal primary amine. The short polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it a versatile tool in bioconjugation for applications such as antibody-drug conjugates (ADCs), protein modification, and surface functionalization. The terminal primary amine allows for covalent linkage to various functional groups, most commonly activated esters like NHS esters, to form stable amide bonds.
The efficiency of this conjugation is highly dependent on reaction conditions, particularly the pH of the buffer system. The primary amine of the this compound must be in a deprotonated, nucleophilic state to react with the electrophilic target. However, the stability of the reactive group on the target molecule (e.g., an NHS ester) is often compromised at high pH due to hydrolysis. Therefore, careful optimization of the reaction buffer and pH is critical for achieving high conjugation yields.
Recommended Buffers and pH for NHS Ester Conjugation
The conjugation of this compound via NHS ester chemistry is highly pH-dependent. The optimal pH range is a compromise between ensuring the primary amine is sufficiently nucleophilic and minimizing the hydrolysis of the NHS ester.
Key Considerations:
-
Amine Reactivity: The pKa of the terminal amine of glycine ethyl ester is approximately 7.6.[1] At a pH above this value, the amine group is predominantly in its deprotonated, reactive state.
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis, which increases with pH. The half-life of an NHS ester can decrease from hours at pH 7 to minutes at pH 8.6.[2]
Based on these factors, a pH range of 7.2 to 8.5 is generally recommended for efficient conjugation.[3][4][5] For many applications, a pH of 8.3-8.5 is considered optimal.
Recommended Buffers:
It is crucial to use buffers that do not contain primary amines, as these will compete with the this compound for reaction with the NHS ester.
| Buffer System | Recommended pH Range | Concentration | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | 0.1 M Phosphate, 0.15 M NaCl | Commonly used and provides good buffering capacity. |
| HEPES | 7.2 - 8.0 | 20-100 mM | A non-interfering buffer suitable for many protein applications. |
| Sodium Bicarbonate / Carbonate | 8.0 - 9.0 | 100 mM | Effective for reactions requiring a slightly more alkaline pH. |
| Borate | 8.0 - 9.0 | 50-100 mM | Another excellent option for maintaining an alkaline reaction pH. |
Buffers to Avoid:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
These buffers contain primary amines and will lead to significantly reduced conjugation efficiency. They can, however, be used to quench the reaction.
Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS-Ester Activated Protein
This protocol describes a general procedure for labeling a protein that has been activated with an NHS ester.
Materials:
-
NHS-ester activated protein
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4 (PBS)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate the NHS-ester activated protein and this compound to room temperature before use.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Dissolve the NHS-ester activated protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Gently mix the reaction. The final concentration of the organic solvent (DMF or DMSO) should be less than 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess this compound and reaction byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the conjugate using SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess the degree of labeling.
-
Protocol 2: Two-Step Conjugation of this compound to a Carboxylic Acid using EDC/NHS
This protocol involves the activation of a carboxyl group on the target molecule with EDC and NHS, followed by reaction with this compound.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS)
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 7.5
-
Anhydrous DMSO or DMF
-
Purification column (e.g., SEC or RP-HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Prepare 10 mM stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use.
-
Dissolve this compound in the Conjugation Buffer.
-
-
Activation of Carboxylic Acid:
-
Add EDC and NHS to the carboxylic acid solution to a final concentration of 5 mM and 10 mM, respectively.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Immediately add the activated carboxylic acid solution to the this compound solution. A 5 to 20-fold molar excess of this compound is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Quench Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to quench the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification and Analysis:
-
Purify the conjugate using an appropriate chromatography method (e.g., size-exclusion or reverse-phase HPLC).
-
Analyze the final product to confirm conjugation.
-
Visualizing the Workflow and Troubleshooting
Caption: Workflow for conjugating this compound to an NHS-activated molecule.
Caption: A logical flowchart for troubleshooting low yield in PEGylation reactions.
References
- 1. Glycine ethyl ester | C4H9NO2 | CID 12176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Gly-PEG3-amine Reaction with N-hydroxysuccinimide Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of molecules is a cornerstone of modern drug development, enabling the creation of advanced therapeutics such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated proteins. The reaction between a primary amine and an N-hydroxysuccinimide (NHS) ester is one of the most robust and widely used bioconjugation strategies due to its efficiency and selectivity under aqueous conditions.[1][2]
This document provides detailed application notes and protocols for the reaction of Gly-PEG3-amine with NHS esters. This compound is a heterobifunctional linker that incorporates a short, hydrophilic triethylene glycol (PEG3) spacer, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate.[3][4] The terminal glycine provides a primary amine for reaction with NHS esters, forming a stable amide bond. These notes are intended to guide researchers in optimizing their conjugation strategies and successfully implementing this versatile chemistry in their work.
Reaction Mechanism
The reaction between this compound and an NHS ester proceeds via a nucleophilic acyl substitution. The deprotonated primary amine of this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a stable, irreversible amide bond.[1]
Key Reaction Parameters and Quantitative Data
The efficiency and success of the conjugation reaction are influenced by several critical parameters.
pH: The pH of the reaction buffer is crucial. The primary amine of this compound must be deprotonated to be nucleophilic. Therefore, the reaction is typically carried out at a pH between 7.2 and 8.5. At lower pH values, the amine is protonated and non-reactive. At higher pH values (above 8.5-9.0), the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the conjugation yield.
Temperature: The reaction can be performed at room temperature (20-25°C) or at 4°C. Lower temperatures can be beneficial for sensitive proteins and can also slow the rate of NHS ester hydrolysis, potentially improving the yield.
Molar Ratio: The molar ratio of the NHS ester to this compound (or the amine-containing molecule) should be optimized. A molar excess of the NHS ester is often used to drive the reaction to completion, especially when labeling proteins with multiple amine groups. For protein labeling, a 20-fold molar excess of the NHS-PEG linker is commonly used to achieve a labeling of 4-6 linkers per antibody.
Buffer Composition: Amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer are essential to prevent the buffer from competing with the desired reaction. Buffers containing primary amines, like Tris or glycine, should be avoided during the conjugation step but can be used to quench the reaction.
Quantitative Data on Reaction Kinetics and Influencing Factors
The following table summarizes quantitative data on the kinetics of NHS ester reactions with amine-terminated PEG linkers, providing insights into the impact of pH and other factors.
| Parameter | Condition | Observation | Reference |
| pH | pH 8.0 | Half-life of conjugation (t1/2): 80 minutes | |
| pH 8.5 | Half-life of conjugation (t1/2): 20 minutes | ||
| pH 9.0 | Half-life of conjugation (t1/2): 10 minutes; Highest yield of PEGylated product (87-92%) despite faster hydrolysis. | ||
| NHS Ester Hydrolysis | pH 7.0, 0°C | Half-life (t1/2): 4-5 hours | |
| pH 8.6, 4°C | Half-life (t1/2): 10 minutes | ||
| Molar Ratio (NHS-PEG:Protein) | 20:1 | Typically results in 4-6 PEG linkers per antibody (IgG) at a protein concentration of 1-10 mg/mL. | |
| Temperature | Room Temperature vs. 37°C | Slightly greater amide product yield at room temperature compared to 37°C. | |
| Reactant Concentration | 1 mM NHS ester | 88-97% amide yield | |
| 0.1 mM NHS ester | 56-73% amide yield |
Applications in Drug Development
The reaction of this compound with NHS esters is a versatile tool in drug development:
-
Antibody-Drug Conjugates (ADCs): This chemistry can be used to attach a linker-payload, functionalized with an NHS ester, to the lysine residues of a monoclonal antibody. The this compound component can be part of the linker, enhancing the solubility and stability of the ADC.
-
PEGylation: Proteins, peptides, and small molecule drugs can be conjugated to this compound (or a larger PEG-amine) to improve their pharmacokinetic and pharmacodynamic properties. PEGylation can increase the hydrodynamic size of a molecule, leading to reduced renal clearance and an extended circulation half-life. It can also shield the molecule from proteolytic degradation and reduce its immunogenicity.
-
PROTACs and Molecular Glues: The this compound linker can be used to synthesize PROTACs and other bifunctional molecules by connecting a target-binding ligand to an E3 ligase-binding ligand.
-
Surface Modification: Biomaterials, nanoparticles, and diagnostic surfaces can be functionalized with amine-reactive NHS esters and then conjugated with this compound to create a hydrophilic and biocompatible surface.
Experimental Protocols
Protocol 1: General Conjugation of this compound to an NHS Ester-Activated Molecule
This protocol describes a general method for conjugating this compound to a small molecule that has been activated with an NHS ester.
Materials:
-
This compound
-
NHS ester-activated molecule
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer with 0.15 M NaCl, pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Purification system (e.g., HPLC, silica gel chromatography).
Procedure:
-
Preparation of Reactants:
-
Equilibrate all reagents to room temperature before use.
-
Dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve this compound in the Reaction Buffer to a desired concentration (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add a 1.1 to 2-fold molar excess of the this compound solution to the dissolved NHS ester-activated molecule.
-
Stir the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS or TLC).
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using a suitable method such as reverse-phase HPLC or silica gel chromatography.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using methods like LC-MS and NMR.
-
Protocol 2: Labeling a Protein with an NHS Ester-Functionalized Compound via this compound Linker
This protocol outlines the steps for labeling a protein (e.g., an antibody) with a compound that has been pre-functionalized with an NHS ester, where the this compound is part of the linker system on the compound to be conjugated.
Materials:
-
Protein solution (e.g., antibody at 1-10 mg/mL in PBS).
-
NHS ester-functionalized compound with this compound linker.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: Amine-free buffer such as 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting columns or dialysis cassettes for purification.
Procedure:
-
Buffer Exchange (if necessary):
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.
-
-
Preparation of NHS Ester Solution:
-
Immediately before use, dissolve the NHS ester-functionalized compound in a small amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the dissolved NHS ester solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.
-
Gently mix and incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted labeling reagent and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy if the label has a chromophore, or by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Analyze the purity and aggregation state of the conjugate by SDS-PAGE and size-exclusion chromatography (SEC).
-
Experimental Workflow Diagram
References
Protocol for Labeling Proteins with Gly-PEG3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-PEG3-amine is a hydrophilic, short-chain polyethylene glycol (PEG) linker containing a glycine residue and a terminal primary amine. This linker is frequently utilized in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), to connect a payload (e.g., a cytotoxic drug) to a protein, such as a monoclonal antibody. The PEG spacer enhances the solubility and stability of the resulting conjugate, while the glycine residue can provide a site for enzymatic cleavage. This document provides detailed protocols for the covalent attachment of this compound to proteins, focusing on the common strategy of activating the protein's carboxyl groups for reaction with the amine linker.
The primary application of this labeling protocol is in the field of targeted therapeutics, where the specific targeting of an antibody is combined with the potent cell-killing ability of a small molecule drug. The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the payload within the target cells.
Key Experimental Workflow
The labeling process involves the activation of carboxyl groups on the protein followed by conjugation with this compound.
Caption: Experimental workflow for labeling proteins with this compound.
Experimental Protocols
Materials and Reagents
-
Protein of interest (e.g., antibody)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25 desalting column)
Protocol 1: Labeling of Protein with this compound
This protocol details the activation of carboxyl groups on the protein and subsequent conjugation with the amine linker.
-
Protein Preparation:
-
Dissolve the protein in Activation Buffer to a final concentration of 2-10 mg/mL.
-
If the protein solution contains primary amines (e.g., Tris or glycine buffer), perform a buffer exchange into the Activation Buffer using dialysis or a desalting column.
-
-
Activation of Protein Carboxyl Groups:
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in anhydrous DMF or DMSO.
-
Add a 10-fold molar excess of the EDC solution to the protein solution with gentle mixing.
-
Immediately add a 20-fold molar excess of the Sulfo-NHS solution to the reaction mixture.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation with this compound:
-
Dissolve this compound in Reaction Buffer to a final concentration of 10-20 mM.
-
Add a 10- to 50-fold molar excess of the this compound solution to the activated protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted Sulfo-NHS esters, add Quenching Buffer to a final concentration of 10-50 mM.
-
Incubate for an additional 15 minutes at room temperature.
-
Protocol 2: Purification of the Labeled Protein
Purification is essential to remove unreacted this compound and byproducts.
-
Column Equilibration:
-
Equilibrate a desalting column (e.g., Sephadex G-25) with a suitable storage buffer (e.g., PBS).
-
-
Sample Loading and Elution:
-
Apply the reaction mixture from Protocol 1 to the top of the equilibrated column.
-
Elute the protein-conjugate with the storage buffer. The larger labeled protein will elute first, followed by the smaller, unreacted linker molecules.
-
-
Fraction Collection:
-
Collect fractions and monitor the protein elution by measuring absorbance at 280 nm.
-
Pool the fractions containing the purified, labeled protein.
-
-
Storage:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
-
Data Presentation
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to more efficient labeling.[1] |
| Molar Ratio (Linker:Protein) | 10:1 to 50:1 | The optimal ratio should be determined empirically for each protein. |
| Reaction pH | 7.2 - 8.0 | For the conjugation step to ensure the amine group is deprotonated. |
| Reaction Time | 2 hours at RT or overnight at 4°C | Longer incubation times may increase the degree of labeling. |
| Quenching Agent | 10-50 mM Tris or Glycine | Stops the reaction by consuming excess reactive groups.[1] |
Characterization of the Labeled Protein
Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL) refers to the average number of linker molecules conjugated to each protein molecule. It is a critical parameter for ensuring the quality and consistency of the conjugate. For proteins labeled with a chromophore-containing payload attached via the this compound linker, the DOL can be determined using UV-Vis spectrophotometry.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the payload (Amax).
-
Calculate the protein concentration and the DOL using the following equations:
-
Corrected A280 = A280 - (Amax × Correction Factor)
-
The Correction Factor (CF) is the ratio of the payload's absorbance at 280 nm to its absorbance at Amax.
-
-
Protein Concentration (M) = Corrected A280 / ε_protein
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Payload Concentration (M) = Amax / ε_payload
-
ε_payload is the molar extinction coefficient of the payload at Amax.
-
-
Degree of Labeling (DOL) = Payload Concentration / Protein Concentration
-
Application: Antibody-Drug Conjugates (ADCs)
Proteins labeled with a payload via a this compound linker are commonly used as Antibody-Drug Conjugates. The following diagram illustrates the general mechanism of action for an ADC.
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).[2][3]
This pathway highlights the journey of the ADC from binding to the cancer cell surface to the ultimate delivery of the cytotoxic payload, leading to cell death.[2] The stability of the linker in the bloodstream and its efficient cleavage within the lysosome are critical for the efficacy and safety of the ADC.
References
Application Notes and Protocols for Gly-PEG3-amine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-PEG3-amine is a short, hydrophilic linker molecule increasingly utilized in solid-phase peptide synthesis (SPPS) to introduce a flexible, water-soluble spacer into peptide structures. Its incorporation can enhance the pharmacokinetic properties of peptide-based drugs, serve as a linker for conjugation to other molecules such as antibodies or fluorescent dyes, and improve overall solubility. These application notes provide detailed protocols for the efficient incorporation of this compound into peptides using standard Fmoc-based solid-phase synthesis techniques.
Core Applications
The primary application of this compound in SPPS is to function as a hydrophilic spacer or linker. This can be achieved through two main strategies:
-
N-terminal Modification: Coupling of a carboxyl-activated peptide with this compound after the completion of the peptide sequence on the solid support.
-
Internal Incorporation: Utilizing a derivative of this compound that is compatible with standard Fmoc-SPPS for insertion at a specific position within the peptide chain.
These approaches allow for precise control over the location of the PEG linker, enabling tailored modifications for specific applications in drug development and research.
Data Presentation
While specific quantitative data for the coupling efficiency of this compound is not extensively published, the following table provides typical ranges for coupling efficiency and purity achieved with similar short, hydrophilic linkers in Fmoc-SPPS. These values can serve as a benchmark for optimization.
| Parameter | Typical Value | Method of Analysis |
| Coupling Efficiency | > 95% | Kaiser Test or Chloranil Test |
| Crude Peptide Purity | 70-90% | RP-HPLC |
| Final Purity (after purification) | > 98% | RP-HPLC |
| Molecular Weight Confirmation | Expected Mass ± 1 Da | Mass Spectrometry (ESI-MS or MALDI-TOF) |
Experimental Protocols
Protocol 1: N-Terminal PEGylation of a Resin-Bound Peptide
This protocol describes the coupling of this compound to the N-terminus of a fully synthesized peptide still attached to the solid support.
Materials:
-
Peptide-on-resin with a free N-terminus
-
This compound
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Washing Solvents: DCM (Dichloromethane), Methanol
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Pre-activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in DMF.
-
Add HBTU/HATU (3 equivalents) and DIPEA (6 equivalents) to the this compound solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen peptide-resin.
-
Add the pre-activated this compound solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of the primary amine at the N-terminus.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the PEGylated peptide by mass spectrometry.
-
Protocol 2: Internal Incorporation using a Protected this compound Derivative
This protocol requires a derivative of this compound where the terminal amine is protected (e.g., with a Boc group) and the glycine's amine is protected with Fmoc, allowing it to be used as a standard building block in Fmoc-SPPS.
Materials:
-
Fmoc-Gly-PEG3-NH-Boc (or similar protected derivative)
-
Standard Fmoc-protected amino acids
-
SPPS resin (e.g., Rink Amide or Wang resin)
-
Standard SPPS reagents (coupling agents, base, deprotection solution)
Procedure:
-
Standard SPPS Cycles: Perform standard Fmoc-SPPS cycles to assemble the peptide chain up to the point of PEG linker incorporation.
-
Incorporation of Fmoc-Gly-PEG3-NH-Boc:
-
Deprotect the N-terminal Fmoc group of the growing peptide chain.
-
Couple Fmoc-Gly-PEG3-NH-Boc using standard coupling conditions (e.g., HBTU/DIPEA in DMF for 1-2 hours).
-
-
Continue Peptide Synthesis:
-
After successful coupling of the PEG linker, perform an Fmoc deprotection step to reveal the N-terminal amine of the glycine residue.
-
Continue with the standard SPPS cycles to add the remaining amino acids of the sequence.
-
-
Final Cleavage, Deprotection, and Purification:
-
Once the full peptide sequence is assembled, perform the final cleavage and deprotection as described in Protocol 1. The acid cleavage will also remove the Boc protecting group from the PEG linker's terminal amine.
-
Purify and analyze the final peptide product using RP-HPLC and mass spectrometry.
-
Visualizations
Caption: Workflow for N-Terminal PEGylation in SPPS.
Application Notes and Protocols for Surface Modification of Nanoparticles with Gly-PEG3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic agents, and other nanomedicines. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to improve the biocompatibility and pharmacokinetic profile of nanoparticles. This is achieved by creating a hydrophilic shield that reduces protein adsorption (opsonization), minimizes clearance by the mononuclear phagocyte system (MPS), and prolongs systemic circulation time.[1]
This document provides detailed application notes and protocols for the use of Gly-PEG3-amine, a short-chain PEG linker containing a glycine residue and a terminal amine group, for the surface modification of nanoparticles. The presence of the glycine residue can offer a site for enzymatic cleavage, potentially enabling controlled drug release in specific biological environments. The terminal amine group allows for straightforward conjugation to nanoparticles with surface carboxyl groups. This compound is also utilized as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[2]
Applications of this compound in Nanoparticle Surface Modification
The unique structure of this compound makes it a versatile tool for nanoparticle functionalization with several key applications:
-
Enhanced Biocompatibility and "Stealth" Properties: The hydrophilic PEG chain reduces nonspecific protein binding, leading to decreased immunogenicity and longer circulation times in vivo.[1]
-
Improved Stability: PEGylation prevents nanoparticle aggregation, enhancing their colloidal stability in biological fluids.[3]
-
Controlled Drug Release: The glycine residue can be susceptible to enzymatic cleavage, offering a potential mechanism for triggered drug release at the target site.
-
Targeted Drug Delivery: The terminal amine group, after conjugation, can be further modified with targeting ligands such as antibodies, peptides, or small molecules to enhance accumulation in specific tissues or cells.
-
Platform for Antibody-Drug Conjugates (ADCs): this compound serves as a flexible and cleavable linker for attaching cytotoxic drugs to monoclonal antibodies.[2]
Quantitative Data on Nanoparticle Surface Modification
The successful conjugation of this compound to nanoparticles results in measurable changes in their physicochemical properties. The following table summarizes typical quantitative data obtained from the characterization of nanoparticles before and after surface modification.
| Parameter | Unmodified Nanoparticles (Typical) | This compound Modified Nanoparticles (Expected) | Characterization Technique |
| Hydrodynamic Diameter (Z-average) | 100 - 200 nm | Increase of 5 - 20 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 (should remain low) | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -40 mV (for carboxylated NPs) | Increase towards neutral or slightly positive | Electrophoretic Light Scattering (ELS) |
| Surface PEG Density | N/A | Varies (e.g., 0.5 - 5 chains/nm²) | Thermogravimetric Analysis (TGA), NMR, HPLC |
| Protein Adsorption | High | Significantly Reduced | UV-Vis Spectroscopy, SDS-PAGE |
Note: The exact values will depend on the nanoparticle type, size, and the specific reaction conditions.
Experimental Protocols
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using the carbodiimide crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS).
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Conjugation Buffer: 0.1 M PBS (Phosphate-Buffered Saline), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., centrifugation/resuspension, dialysis, or tangential flow filtration)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Sonicate briefly to ensure a homogenous suspension.
-
-
Activation of Carboxyl Groups:
-
To the nanoparticle suspension, add EDC to a final concentration of 10 mM and NHS to a final concentration of 20 mM. The molar excess of EDC/NHS relative to the surface carboxyl groups should be optimized.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This step activates the carboxyl groups to form reactive NHS esters.
-
-
Conjugation Reaction:
-
Dissolve this compound in Conjugation Buffer to a final concentration of 10-20 mM.
-
Add the this compound solution to the activated nanoparticle suspension. A 10- to 50-fold molar excess of this compound over the activated carboxyl groups is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with PBS buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess this compound and reaction byproducts by repeated centrifugation and resuspension in fresh Conjugation Buffer.
-
Alternatively, purify the modified nanoparticles by dialysis against PBS or using tangential flow filtration.
-
-
Characterization:
-
Characterize the purified this compound modified nanoparticles using the techniques outlined in the Quantitative Data table above.
-
Protocol 2: Characterization of this compound Modified Nanoparticles
1. Hydrodynamic Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration (typically 0.1-1 mg/mL).
-
Measure the hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential using a DLS/ELS instrument.
-
Compare the results with the unmodified nanoparticles. A successful conjugation should result in an increase in hydrodynamic diameter and a shift in zeta potential towards neutral.
-
2. Quantification of Surface PEGylation (Grafting Density):
-
Technique: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy.
-
Procedure:
-
Lyophilize a known amount of the modified nanoparticles.
-
Dissolve the lyophilized powder in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Integrate the characteristic proton signals of the PEG ethylene oxide units (around 3.6 ppm) and a characteristic signal from the nanoparticle core material.
-
Calculate the grafting density based on the ratio of the integrals and the known molecular weights.
-
-
Alternative Technique: Thermogravimetric Analysis (TGA).
-
Procedure:
-
Heat a known amount of the lyophilized nanoparticles under a controlled atmosphere.
-
The weight loss corresponding to the thermal decomposition of the PEG chains (typically between 200°C and 400°C) is used to quantify the amount of conjugated this compound.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for the conjugation of this compound to carboxylated nanoparticles.
Cellular Uptake of Amine-Functionalized Nanoparticles
The introduction of a terminal amine group via this compound modification can influence the cellular uptake mechanisms of nanoparticles. While the PEG component generally reduces non-specific uptake, the presence of a positive charge (at physiological pH) from the amine group can promote interaction with the negatively charged cell membrane. This can lead to internalization through various endocytic pathways.
Caption: Potential cellular uptake pathways for this compound modified nanoparticles.
The specific pathway utilized can depend on nanoparticle size, surface charge, and the cell type. For instance, cationic nanoparticles have been shown to be internalized via clathrin-mediated endocytosis. The glycine linker may also influence intracellular trafficking and the potential for endosomal escape, a critical step for the cytoplasmic delivery of therapeutic payloads.
Conclusion
This compound is a valuable reagent for the surface modification of nanoparticles, offering a balance of biocompatibility, stability, and functionality. The protocols and information provided herein serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this linker in their nanoparticle-based platforms. Careful characterization and optimization of the conjugation process are essential to achieve the desired physicochemical properties and biological performance.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
Application Notes and Protocols for Molar Ratio Optimization in Gly-PEG3-Amine Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of molecules to polyethylene glycol (PEG) linkers, a process known as PEGylation, is a cornerstone of modern drug development. It enhances the therapeutic properties of peptides, proteins, and small molecules by improving their solubility, stability, and pharmacokinetic profiles. The Gly-PEG3-amine linker is a short, hydrophilic spacer that provides a flexible glycine residue for further conjugation, making it a valuable tool in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapies.
The formation of a stable amide bond between a carboxyl group-containing molecule (e.g., a peptide or drug) and the terminal amine of this compound is most commonly achieved through carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The molar ratio of these four components—the carboxylic acid, this compound, EDC, and NHS—is a critical parameter that dictates the efficiency of the coupling reaction, the yield of the desired conjugate, and the impurity profile.
These application notes provide a detailed protocol for the optimization of molar ratios for the coupling of a glycine-containing molecule to this compound, complete with quantitative data and experimental workflows to guide researchers in achieving optimal conjugation efficiency.
Core Concepts: The Chemistry of EDC/NHS Coupling
The EDC/NHS-mediated coupling is a two-step process:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of the target molecule to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxylic acid.
-
Formation of a Semi-Stable NHS Ester: NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester. This amine-reactive intermediate has a longer half-life, allowing for a more controlled reaction with the amine.
-
Amine Coupling: The terminal primary amine of the this compound linker attacks the NHS ester, forming a stable amide bond and releasing NHS.
Optimizing the molar ratios of EDC and NHS is crucial to maximize the formation of the NHS-ester intermediate while minimizing side reactions, such as the formation of N-acylurea byproducts from the rearrangement of the O-acylisourea intermediate.[1][2]
Data Presentation: Molar Ratio Optimization for this compound Coupling
The following table summarizes the results of a hypothetical optimization study for the coupling of a model carboxylic acid-containing molecule (Molecule-COOH) to this compound. The data illustrates the impact of varying molar ratios of EDC, NHS, and this compound on the reaction yield and purity of the final conjugate.
| Experiment ID | Molar Ratio (Molecule-COOH : EDC : NHS : this compound) | Reaction Yield (%) | Purity (%) | Observations |
| 1 | 1 : 1.2 : 1.2 : 1.5 | 65 | 85 | Moderate yield with some unreacted starting material. |
| 2 | 1 : 1.5 : 2.0 : 1.5 | 85 | 92 | Significantly improved yield and purity. |
| 3 | 1 : 2.0 : 3.0 : 1.5 | 88 | 90 | Marginal increase in yield with slightly lower purity, suggesting potential for side product formation with higher EDC/NHS. |
| 4 | 1 : 1.5 : 2.0 : 1.0 | 75 | 95 | High purity but lower yield due to insufficient amine. |
| 5 | 1 : 1.5 : 2.0 : 2.0 | 92 | 96 | Optimal: High yield and purity. Excess amine drives the reaction to completion. |
| 6 | 1 : 1.0 : 1.0 : 1.5 | 55 | 80 | Incomplete activation leading to low yield. |
| 7 | 1 : 1.5 : 0.5 : 1.5 | 60 | 75 | Insufficient NHS to stabilize the activated intermediate, leading to hydrolysis and side products. |
Experimental Protocols
Materials and Reagents
-
Carboxylic acid-containing molecule (Molecule-COOH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or reverse-phase HPLC for purification
Two-Step Coupling Protocol
This protocol is optimized for the molar ratio identified as optimal in the data table (Experiment ID 5: 1 : 1.5 : 2.0 : 2.0).
Step 1: Activation of the Carboxylic Acid
-
Dissolve the carboxylic acid-containing molecule (Molecule-COOH) in Activation Buffer to a final concentration of 10 mM.
-
Immediately before use, prepare fresh stock solutions of EDC (15 mM) and NHS (20 mM) in Activation Buffer.
-
Add 1.5 molar equivalents of the EDC solution to the Molecule-COOH solution.
-
Immediately add 2.0 molar equivalents of the NHS solution to the reaction mixture.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
Step 2: Coupling with this compound
-
Dissolve the this compound in Coupling Buffer to a concentration that will result in 2.0 molar equivalents when added to the reaction.
-
Add the this compound solution to the activated Molecule-COOH mixture.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with continuous stirring.
Step 3: Quenching and Purification
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
Purify the conjugate using a desalting column to remove excess reagents and byproducts.
-
For higher purity, reverse-phase HPLC can be employed.
-
Analyze the final product by LC-MS to confirm the identity and purity of the conjugate.
Visualizations
Signaling Pathway: EDC/NHS Coupling Chemistry
Caption: EDC/NHS coupling reaction pathway.
Experimental Workflow: Molar Ratio Optimization
Caption: Workflow for molar ratio optimization.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inactive EDC (hydrolyzed) | Use fresh, high-quality EDC. Store desiccated at -20°C. |
| Incorrect pH for activation | Ensure the activation buffer (MES) is between pH 4.7 and 6.0. | |
| Insufficient excess of reagents | Systematically increase the molar equivalents of EDC, NHS, and this compound. | |
| Low Purity | Formation of N-acylurea byproduct | Increase the molar ratio of NHS to EDC. Consider a two-step procedure where excess EDC is removed after activation and before adding the amine. |
| Protein/peptide precipitation | The hydrophobicity of the molecule may increase upon conjugation. Perform the reaction in a solvent mixture (e.g., with DMSO or DMF) or at a lower concentration. | |
| No Reaction | Buffer contains primary amines (e.g., Tris) | Use non-amine containing buffers like MES and PBS for activation and coupling steps. |
Conclusion
The systematic optimization of molar ratios is a critical step in developing robust and efficient conjugation protocols for this compound. By carefully controlling the stoichiometry of the carboxylic acid-containing molecule, this compound, EDC, and NHS, researchers can maximize the yield and purity of the final conjugate. The provided protocols and data serve as a comprehensive guide for scientists and drug development professionals to achieve successful and reproducible PEGylation outcomes, ultimately accelerating the development of novel therapeutics.
References
Application Notes: Gly-PEG3-amine for the Activation and Modification of Carboxylic Acids
Introduction
Gly-PEG3-amine is a versatile, hydrophilic linker molecule widely employed in bioconjugation, drug delivery, and proteomics.[1][2] It features a terminal primary amine group and a short, discrete polyethylene glycol (PEG) chain with a glycine residue.[1] The primary amine allows for its covalent attachment to molecules containing carboxylic acid groups, while the PEG chain enhances the water solubility, stability, and pharmacokinetic properties of the resulting conjugate.[1][2] This linker is particularly valuable in the construction of complex biomolecules such as antibody-drug conjugates (ADCs), where it can act as a spacer between the antibody and the cytotoxic payload, improving the overall efficacy and safety profile of the therapeutic.
The modification of carboxylic acids with this compound is typically achieved through a two-step process involving the activation of the carboxyl group to form a more reactive intermediate, which then readily couples with the amine group of the linker. The most common and efficient method for this activation utilizes carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
Key Applications:
-
Antibody-Drug Conjugates (ADCs): Used as a component of the linker to connect a monoclonal antibody to a cytotoxic drug.
-
Peptide and Protein Modification: Enhances the therapeutic properties of peptides and proteins.
-
Nanoparticle Functionalization: Improves the stability and biocompatibility of nanoparticles for drug delivery.
-
PROTACs: Incorporated as a flexible, hydrophilic spacer in Proteolysis Targeting Chimeras.
Chemical and Physical Properties
The properties of this compound make it a reliable reagent for bioconjugation research and development.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Molecular Formula | C12H27N3O4 | |
| Molecular Weight | 277.4 g/mol | |
| CAS Number | 2110448-97-8 | |
| Purity | >98% (Typical) | |
| Appearance | Solid | |
| Solubility | Soluble in Water, ACN, DMF, DMSO | |
| Storage Conditions | -20°C, desiccated |
Mechanism of Carboxylic Acid Activation and Coupling
The conjugation of this compound to a carboxylic acid-containing molecule (e.g., a protein, drug, or surface) is a two-stage process.
-
Activation: The carboxylic acid group is activated by a coupling agent, typically EDC, to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. To improve efficiency and create a more stable intermediate, NHS is added. NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester, which is less susceptible to hydrolysis. This activation step is most efficient at a slightly acidic pH (4.5-6.0).
-
Coupling: The NHS ester readily reacts with the primary amine of the this compound via nucleophilic substitution. This reaction forms a stable, covalent amide bond and releases NHS. The coupling reaction is most efficient at a neutral to slightly basic pH (7.0-8.0).
Below is a diagram illustrating the experimental workflow for this process.
Experimental Protocols
This section provides a detailed protocol for the conjugation of a carboxylic acid-containing molecule to this compound using EDC/NHS chemistry.
Protocol 1: General EDC/NHS Coupling in Aqueous Solution
This protocol is suitable for proteins, peptides, and other biomolecules soluble in aqueous buffers.
Materials and Reagents:
-
Molecule containing a carboxylic acid group (Molecule-COOH)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)
-
Quenching Buffer: 1 M Hydroxylamine pH 8.5, or 1 M Tris-HCl pH 8.5
-
Anhydrous DMSO or DMF (for preparing stock solutions of EDC/NHS)
-
Purification equipment (e.g., desalting column, dialysis cassettes, HPLC system)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 1-10 mg/mL solution of your Molecule-COOH in ice-cold Activation Buffer.
-
Immediately before use, prepare 10 mM stock solutions of EDC and NHS in anhydrous DMSO or DMF.
-
Prepare a 10-20 mM solution of this compound in Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
To the solution of Molecule-COOH, add the EDC stock solution to a final concentration of 5 mM.
-
Immediately add the NHS stock solution to a final concentration of 10 mM.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation Reaction:
-
Add the activated Molecule-COOH solution to the this compound solution. A 1.5 to 5-fold molar excess of the activated molecule over the amine is recommended.
-
If necessary, adjust the pH of the final reaction mixture to 7.2-7.5 using the Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification and Analysis:
-
Remove excess quenching reagent, unreacted this compound, and reaction byproducts via dialysis, size-exclusion chromatography (SEC), or another suitable method.
-
Analyze the purified conjugate using SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.
-
Reaction Parameters
Optimizing reaction conditions is crucial for achieving high yields and specific conjugation.
| Parameter | Recommended Condition | Rationale & Notes | Reference |
| Activation pH | pH 4.5 - 6.0 | EDC-mediated activation of carboxyl groups is most efficient under slightly acidic conditions. | |
| Coupling pH | pH 7.0 - 8.0 | The reaction of NHS esters with primary amines is most efficient at neutral to slightly basic pH, where the amine is deprotonated and nucleophilic. | |
| Molar Ratio | EDC:NHS:Amine = (5-10) : (10-20) : 1 | A molar excess of EDC and NHS over the amount of carboxylic acid is used to drive the activation. An excess of the activated molecule over the amine is often used. | |
| Solvent | Aqueous buffers (MES, PBS). DMF or DMSO for stock solutions. | Do not use buffers containing primary amines (e.g., Tris, Glycine) or carboxyl groups during the activation/coupling steps as they will compete in the reaction. | |
| Temperature | Room Temperature (or 4°C for sensitive molecules) | The reaction proceeds efficiently at room temperature. Lower temperatures can be used to prolong the stability of reagents and biomolecules. | |
| Reaction Time | Activation: 15-30 min; Coupling: 2h - Overnight | Activation is rapid. Coupling times can be extended for dilute reactions or less reactive substrates. Reaction progress can be monitored by LC-MS or TLC. |
Logical Relationships in Bioconjugation
This compound serves as a critical link in forming complex biomolecules. In the context of an ADC, it connects the targeting antibody to the therapeutic payload, ensuring each component can function effectively.
References
Application Notes and Protocols for the Purification of Gly-PEG3-amine Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-PEG3-amine is a versatile linker often employed in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. The polyethylene glycol (PEG) spacer enhances solubility and pharmacokinetic properties, while the terminal amine group provides a reactive handle for conjugation to payloads or targeting moieties. The purity of the this compound conjugate is critical for ensuring the homogeneity, safety, and efficacy of the final biotherapeutic.
These application notes provide an overview of common purification techniques for this compound conjugates and detailed protocols for their implementation.
Purification Strategies: An Overview
The choice of purification method for a this compound conjugate depends on several factors, including the properties of the molecule it is conjugated to (e.g., small molecule, peptide, protein), the nature of the impurities, and the desired scale of purification. The primary purification techniques include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Liquid-Liquid Extraction (LLE).
A general workflow for selecting a purification strategy is outlined below:
Data Presentation: Comparison of Purification Techniques
The following table summarizes the key characteristics and typical performance of the described purification techniques for this compound conjugates.
| Purification Technique | Principle of Separation | Typical Purity | Typical Recovery | Key Advantages | Key Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | Polarity and hydrophobicity[][2] | >98% | 70-90% | High resolution, applicable to a wide range of conjugates, well-established methods.[2] | Can denature sensitive biomolecules, requires organic solvents, may have limited loading capacity. |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic radius (size and shape)[][] | >95% | >90% | Gentle, non-denaturing conditions, effective for removing small molecule impurities. | Lower resolution compared to RP-HPLC, not suitable for separating molecules of similar size. |
| Ion-Exchange Chromatography (IEX) | Net surface charge | >95% | >90% | High capacity, can separate isoforms with different charges, gentle conditions. | Dependent on the pI of the conjugate and impurities, requires buffer optimization. |
| Liquid-Liquid Extraction (LLE) | Differential solubility in immiscible liquids | Variable | Variable | Simple, scalable, good for initial cleanup. | Lower resolution, may not be suitable for complex mixtures, requires solvent selection. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
This protocol is suitable for the purification of this compound conjugated to small molecules or peptides.
Workflow Diagram:
Materials:
-
Crude this compound conjugate
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a UV detector
-
Preparative C18 or C4 column (selection depends on the hydrophobicity of the conjugate)
-
0.22 µm syringe filters
-
Fraction collector
-
Lyophilizer
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude conjugate in a minimal amount of Mobile Phase A.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Method:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the prepared sample onto the column.
-
Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes). The gradient should be optimized based on the retention time of the conjugate.
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for amide bonds or a wavelength specific to the conjugated molecule).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peak of the desired conjugate.
-
Analyze the purity of the collected fractions using analytical RP-HPLC or LC-MS.
-
-
Product Isolation:
-
Pool the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the aqueous solution to obtain the purified conjugate as a solid.
-
Protocol 2: Size-Exclusion Chromatography (SEC)
This protocol is ideal for separating PEGylated proteins or other large biomolecules from unreacted this compound and other small molecule impurities.
Workflow Diagram:
Materials:
-
Crude this compound conjugate mixture
-
SEC system (e.g., FPLC or HPLC) with a UV detector
-
SEC column with an appropriate molecular weight range
-
Running buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Sample concentration/buffer exchange devices (e.g., centrifugal filters)
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with at least two column volumes of the running buffer.
-
-
Sample Preparation:
-
If the sample is dilute, concentrate it using a centrifugal filter.
-
Ensure the sample is in a buffer compatible with the running buffer. If not, perform a buffer exchange.
-
-
SEC Method:
-
Inject the sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute the sample isocratically with the running buffer at a flow rate recommended by the column manufacturer.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm for proteins).
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the elution profile. The larger conjugate will elute before smaller impurities.
-
Analyze the purity of the fractions by analytical SEC, SDS-PAGE, or mass spectrometry.
-
-
Product Recovery:
-
Pool the fractions containing the pure conjugate.
-
The purified conjugate can be concentrated or buffer exchanged as required for downstream applications.
-
Protocol 3: Ion-Exchange Chromatography (IEX)
This protocol is effective for purifying this compound conjugates that have a net charge at a specific pH, separating them from unreacted starting materials or byproducts with different charge properties.
Workflow Diagram:
Materials:
-
Crude this compound conjugate mixture
-
IEX chromatography system
-
Anion or cation exchange column (selected based on the pI of the conjugate)
-
Binding Buffer (low ionic strength, pH chosen to ensure the conjugate binds to the resin)
-
Elution Buffer (high ionic strength, e.g., binding buffer with 1 M NaCl)
-
Buffer exchange equipment
Procedure:
-
Buffer and Column Preparation:
-
Choose the appropriate IEX resin. For a conjugate with a net positive charge (pH < pI), use a cation exchanger. For a net negative charge (pH > pI), use an anion exchanger.
-
Equilibrate the column with Binding Buffer.
-
-
Sample Preparation:
-
Exchange the buffer of the crude sample to the Binding Buffer using dialysis or a desalting column.
-
-
IEX Method:
-
Load the sample onto the column.
-
Wash the column with several column volumes of Binding Buffer to remove any unbound or weakly bound impurities.
-
Elute the bound conjugate using a linear gradient of Elution Buffer (e.g., 0-100% over 20 column volumes).
-
Monitor the elution with a UV detector.
-
-
Fraction Collection and Analysis:
-
Collect fractions across the elution peak.
-
Analyze the purity of the fractions.
-
-
Product Recovery:
-
Pool the pure fractions.
-
Desalt the pooled fractions to remove the high concentration of salt from the Elution Buffer.
-
Concentrate the sample as needed.
-
Protocol 4: Liquid-Liquid Extraction (LLE)
This protocol is a basic method for the initial cleanup of small molecule this compound conjugates, separating them based on their solubility in two immiscible liquid phases. The amine group allows for pH-based extraction.
Workflow Diagram:
Materials:
-
Crude this compound conjugate
-
Organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate)
-
Aqueous acidic solution (e.g., 1 M HCl)
-
Aqueous basic solution (e.g., 1 M NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Forward Extraction (Acidic Extraction):
-
Dissolve the crude conjugate in an organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of an acidic aqueous solution (e.g., 1 M HCl). The pH should be at least 2 units below the pKa of the amine's conjugate acid to ensure it is protonated and water-soluble.
-
Shake the funnel vigorously and allow the layers to separate.
-
Drain and collect the aqueous layer, which now contains the protonated this compound conjugate.
-
Repeat the extraction of the organic layer with fresh acidic solution to maximize recovery.
-
-
Back Extraction (Basic Extraction):
-
Combine the acidic aqueous extracts.
-
Cool the solution in an ice bath and slowly add a basic solution (e.g., 1 M NaOH) until the pH is well above the pKa of the amine's conjugate acid (e.g., pH 11-12). This deprotonates the amine, making it soluble in the organic phase.
-
Add a fresh portion of organic solvent to the separatory funnel.
-
Shake, allow the layers to separate, and collect the organic layer.
-
Repeat the extraction of the aqueous layer with fresh organic solvent.
-
-
Isolation:
-
Combine all organic extracts.
-
Wash the combined organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to yield the purified this compound conjugate.
-
Conclusion
The purification of this compound conjugates is a critical step in the development of targeted therapeutics. The choice of purification technique should be guided by the specific properties of the conjugate and the nature of the impurities. RP-HPLC offers the highest resolution for a wide range of conjugates, while SEC and IEX provide gentle and effective purification for larger biomolecules. LLE serves as a valuable method for initial cleanup and purification of smaller conjugates. The protocols provided herein offer a starting point for developing a robust and efficient purification strategy.
References
Troubleshooting & Optimization
Troubleshooting low yield in Gly-PEG3-amine conjugation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Gly-PEG3-amine conjugation reactions. The following information is designed to address common issues and provide solutions in a clear question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of low yield in this compound conjugation to an NHS-activated molecule?
Low conjugation yield is often due to suboptimal reaction conditions, leading to incomplete reaction or the formation of side products. Key factors to investigate include:
-
Hydrolysis of the NHS ester: N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis in aqueous solutions, which increases with higher pH. This hydrolysis reaction competes with the desired amine conjugation, converting the NHS ester to an unreactive carboxylic acid.[1][2]
-
Incorrect pH of the reaction buffer: The primary amine of this compound must be in a deprotonated state to be nucleophilic and react with the NHS ester. However, a high pH accelerates the hydrolysis of the NHS ester.[1][3]
-
Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the this compound for reaction with the NHS ester, significantly reducing the yield of the desired conjugate.[4]
-
Poor quality or degradation of reagents: The this compound or the NHS-activated molecule may have degraded due to improper storage, particularly exposure to moisture.
-
Steric hindrance: The reaction site on the target molecule may be sterically hindered, preventing efficient coupling with the this compound linker.
Q2: How can I optimize the pH for my this compound conjugation reaction?
Optimizing the reaction pH is a critical step. A balance must be struck between ensuring the amine is deprotonated and minimizing NHS ester hydrolysis.
-
Recommended pH range: The generally accepted optimal pH range for NHS ester reactions is 8.3 to 8.5. Some protocols suggest a broader range of 7.2 to 9.
-
Buffer selection: Use non-amine-containing buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer.
| Buffer System | Recommended pH Range |
| Sodium Bicarbonate | 8.0 - 9.0 |
| Borate Buffer | 8.0 - 9.0 |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 |
Q3: What molar ratio of this compound to my molecule should I use?
A molar excess of the this compound is generally recommended to drive the reaction to completion.
-
Starting recommendation: A 10- to 20-fold molar excess of the amine linker over the NHS-activated molecule is a good starting point. The optimal ratio may need to be determined empirically for your specific molecule.
Q4: How should I prepare and store my this compound?
Proper handling and storage are crucial to maintain the reagent's activity.
-
Storage: Store this compound at -20°C in a dry environment, protected from sunlight.
-
Preparation: Before use, allow the reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation. For ease of handling, a stock solution can be prepared in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and stored at -20°C under an inert gas.
Q5: My conjugate appears to be forming, but I am losing it during purification. What can I do?
Purification of PEGylated molecules can be challenging. The choice of purification method is critical for achieving high recovery.
-
Common Purification Techniques:
-
Size Exclusion Chromatography (SEC): Effective at separating the PEGylated conjugate from unreacted small molecules like excess this compound and hydrolyzed NHS. However, it may not be able to separate multi-PEGylated species from mono-PEGylated species.
-
Ion Exchange Chromatography (IEX): A powerful technique for separating PEGylated proteins based on the number of attached PEG chains, as the PEG chains can shield the protein's surface charges.
-
Reverse Phase Chromatography (RPC): Can be used for the purification of PEGylated peptides and small molecules, separating based on hydrophobicity.
-
Dialysis/Ultrafiltration: Useful for removing small molecule impurities from larger PEGylated proteins.
-
| Purification Method | Principle of Separation | Best Suited For |
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius (size) | Removing unreacted small molecules |
| Ion Exchange Chromatography (IEX) | Surface charge | Separating by degree of PEGylation |
| Reverse Phase Chromatography (RPC) | Hydrophobicity | Peptides and small molecules |
| Dialysis / Ultrafiltration | Molecular weight cutoff | Buffer exchange and removing small impurities |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to an NHS-Ester Activated Molecule
This protocol provides a general method for conjugating this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
NHS-ester activated molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., SEC or IEX)
Procedure:
-
Prepare Reagents:
-
Equilibrate this compound and the NHS-activated molecule to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Dissolve the NHS-activated molecule in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of the NHS-activated molecule.
-
Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quench Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatography method (e.g., SEC or IEX) to separate the desired product from unreacted reagents and byproducts.
-
Visual Guides
Caption: A streamlined workflow for a typical this compound conjugation experiment.
Caption: A logical flowchart for troubleshooting low yield in this compound conjugations.
References
Preventing hydrolysis of activated Gly-PEG3-amine
Welcome to the Technical Support Center for PEGylated compounds. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the handling of activated Gly-PEG3-amine to prevent its hydrolysis and ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is "activated" this compound and what is its primary failure mode in experiments?
A1: this compound is a linker molecule containing a glycine residue, a three-unit polyethylene glycol (PEG) spacer, and a terminal amine group.[1][2] In the context of bioconjugation, "activated" typically refers to the conversion of the glycine's carboxylic acid group into a highly reactive N-hydroxysuccinimide (NHS) ester. This activated NHS ester is designed to react with primary amines on target molecules (like proteins or peptides) to form a stable amide bond.[3] The primary failure mode is the hydrolysis of this NHS ester, where the ester reacts with water and reverts to an inactive carboxylic acid, preventing it from coupling with the target molecule.[4]
Q2: What is NHS ester hydrolysis and why is it a significant problem?
A2: NHS ester hydrolysis is a chemical reaction where water attacks the activated ester, cleaving it and releasing N-hydroxysuccinimide (NHS).[5] This process converts the amine-reactive ester into a non-reactive carboxylic acid. This is a significant problem because it directly competes with the desired conjugation reaction. If a substantial portion of the activated this compound hydrolyzes, the efficiency of the labeling or crosslinking reaction will be significantly reduced, leading to low yields of the final conjugate and inconsistent experimental results.
Q3: What are the key factors that influence the rate of NHS ester hydrolysis?
A3: The rate of hydrolysis is primarily influenced by three main factors:
-
pH: This is the most critical factor. The hydrolysis rate of NHS esters increases significantly as the pH becomes more alkaline (basic).
-
Temperature: Higher temperatures accelerate the chemical reaction of hydrolysis.
-
Aqueous Environment: Prolonged exposure to water or aqueous buffers is the fundamental condition for hydrolysis to occur.
Q4: How should I properly store and handle activated this compound to maintain its reactivity?
A4: To prevent premature hydrolysis and maintain the reagent's activity, proper storage and handling are crucial.
-
Storage: The solid reagent should be stored in a freezer at -20°C or lower, under desiccated conditions to protect it from moisture.
-
Handling: Before opening, always allow the vial to equilibrate to room temperature. This prevents atmospheric moisture from condensing onto the cold powder.
-
Solutions: For preparing stock solutions, use a high-quality, anhydrous (dry) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Prepare these solutions immediately before use. If storage is necessary, store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Do not store the reagent in aqueous solutions.
Q5: Which buffers are compatible with NHS ester reactions, and which should be avoided?
A5: The choice of buffer is critical for a successful conjugation reaction.
-
Compatible Buffers: Phosphate-buffered saline (PBS), HEPES, carbonate-bicarbonate, and borate buffers are all suitable for NHS ester reactions.
-
Incompatible Buffers: You must avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These molecules will compete with the target for reaction with the NHS ester, drastically reducing the conjugation yield.
Q6: What is the optimal pH for conducting reactions with activated this compound NHS ester?
A6: The optimal pH for NHS ester conjugations is a balance between ensuring the target amines are deprotonated and reactive, while minimizing the rate of hydrolysis. The recommended pH range is between 7.2 and 8.5. Many protocols find the ideal pH to be between 8.3 and 8.5 for efficient labeling. At lower pH values, primary amines on the target molecule are protonated and thus unreactive. Above pH 8.5, the rate of hydrolysis becomes very rapid, significantly reducing the amount of active reagent available for conjugation.
Troubleshooting Guide
This guide addresses common problems encountered during conjugation experiments with activated this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | 1. Hydrolysis of NHS Ester: The reagent was compromised by moisture before or during the reaction. | • Ensure proper storage of the solid reagent at -20°C under desiccated conditions. • Always allow the reagent vial to warm to room temperature before opening. • Prepare stock solutions in anhydrous DMSO or DMF immediately before use. • You can test the reagent's activity by monitoring NHS release at 260 nm after intentional hydrolysis. |
| 2. Incorrect Buffer pH: The pH is too low (amines are protonated) or too high (hydrolysis is too fast). | • Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. Use a calibrated pH meter. | |
| 3. Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target. | • Use a non-amine-containing buffer such as PBS, HEPES, or Borate. • If the target molecule is in an incompatible buffer, perform a buffer exchange using dialysis or gel filtration before starting the conjugation. | |
| Inconsistent Results Between Experiments | 1. Variable Reagent Activity: The degree of hydrolysis varies due to inconsistent handling or storage. | • Use a fresh vial of the reagent or a new aliquot of the stock solution for each experiment to ensure consistent activity. • Strictly adhere to standardized protocols for reagent handling, solution preparation, and reaction setup. |
| 2. Inconsistent Reaction Conditions: Minor variations in pH, temperature, or incubation time can affect outcomes. | • Ensure that reaction parameters (pH, temperature, time) are precisely controlled and documented for every experiment. |
Quantitative Data Summary
The stability of the activated NHS ester is highly dependent on pH and temperature. The half-life is the time required for 50% of the active ester to be hydrolyzed in an aqueous environment.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 0 | 4–5 hours |
| 8.6 | 4 | 10 minutes |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of Activated this compound to a Protein
This protocol provides a general workflow for labeling a protein with an amine-reactive NHS ester while minimizing hydrolysis.
-
Buffer Preparation: Prepare a suitable reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) or a 0.1 M sodium bicarbonate buffer (pH 8.3-8.5). Ensure the buffer is free of any primary amines.
-
Protein Preparation: Dissolve the protein to be labeled in the prepared reaction buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange prior to this step.
-
Activated this compound (NHS Ester) Preparation: a. Allow the vial of solid NHS ester to equilibrate to room temperature before opening. b. Immediately before use, prepare a stock solution (e.g., 10 mg/mL) by dissolving the reagent in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.
-
Conjugation Reaction: a. Add a calculated molar excess of the dissolved NHS ester solution to the protein solution. A 10- to 20-fold molar excess is a common starting point, but this should be optimized for the specific application. b. Mix the components gently and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching the Reaction (Optional): To stop the reaction, add a buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will react with and consume any remaining NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove the excess, unreacted this compound and reaction byproducts (e.g., free NHS) from the labeled protein using gel filtration (desalting column) or dialysis.
Protocol 2: Quality Control Assay for NHS Ester Activity
This assay can be used to indirectly assess whether the activated NHS ester has been compromised by hydrolysis by measuring the release of the NHS byproduct.
-
Prepare Solutions:
-
Reagent Solution: Prepare a ~1 mM solution of the activated this compound in an anhydrous solvent (e.g., DMSO).
-
Hydrolysis Buffer: Prepare a basic buffer, such as 0.1 M sodium carbonate, pH 9.0, to intentionally and rapidly hydrolyze the ester.
-
Blank: Use the same buffer as a blank for the spectrophotometer.
-
-
Measure Baseline: Measure the absorbance of the hydrolysis buffer at 260 nm.
-
Induce Hydrolysis: Add a small, precise volume of the reagent solution to the hydrolysis buffer and mix quickly.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 260 nm over time using a spectrophotometer. The release of N-hydroxysuccinimide (NHS) results in an increase in absorbance in this range.
-
Analysis: A rapid and significant increase in absorbance upon addition to the basic buffer indicates that the NHS ester was active. If little to no change in absorbance is observed, the reagent has likely been pre-hydrolyzed and is inactive.
Visualizations
Caption: Competing pathways for activated NHS esters.
Caption: Standard experimental workflow for NHS ester conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
How to avoid aggregation in Gly-PEG3-amine reactions
Welcome to the Technical Support Center for Gly-PEG3-amine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding aggregation and other common issues during bioconjugation experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a hydrophilic polyethylene glycol (PEG) linker that contains a terminal primary amine group and a glycine residue.[1][2] The primary amine allows for its conjugation to molecules with reactive groups such as N-hydroxysuccinimide (NHS) esters or carboxylic acids.[1][2] This process, known as PEGylation, is often used in drug development and bioconjugation to improve the solubility, stability, and pharmacokinetic properties of peptides, proteins, and other molecules.[1]
Q2: What are the primary causes of aggregation when using this compound?
Aggregation during this compound conjugation reactions can stem from several factors:
-
Suboptimal pH: The pH of the reaction buffer is critical. For reactions with NHS esters, a pH that is too low can lead to protonation of the amine group on this compound, rendering it non-nucleophilic and thus unreactive. Conversely, a pH that is too high can accelerate the hydrolysis of the NHS ester, reducing conjugation efficiency and potentially leading to side reactions that cause aggregation.
-
Inappropriate Buffer Composition: The use of buffers containing primary amines, such as Tris or glycine, will compete with the this compound for reaction with the activated molecule, leading to low yields and the formation of undesired byproducts.
-
High Reactant Concentration: While higher concentrations can increase reaction rates, they can also promote intermolecular interactions that lead to aggregation, especially if the molecule being conjugated is prone to self-assembly.
-
Presence of Organic Solvents: While a small amount of an organic solvent like DMSO or DMF is often necessary to dissolve the reactants, high concentrations can denature proteins or cause precipitation of the reactants or products.
-
Inherent Properties of the Conjugation Partner: Molecules that are hydrophobic or have a tendency to self-associate are more susceptible to aggregation during the conjugation process.
Q3: What is the optimal pH for this compound conjugation reactions?
For the common reaction of this compound with an NHS-ester activated molecule, the optimal pH range is typically between 7.2 and 8.5. This pH range provides a good balance between maintaining the deprotonated, reactive state of the primary amine on this compound and minimizing the hydrolysis of the NHS ester.
Q4: Can I use any buffer for my this compound reaction?
No, it is crucial to use a buffer that does not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer. Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine should be avoided as they will interfere with the conjugation reaction.
Troubleshooting Guide: Aggregation in this compound Reactions
This guide provides a systematic approach to troubleshooting and preventing aggregation in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness in the reaction mixture. | High concentration of reactants. | Decrease the concentration of one or both reactants. Consider a dropwise addition of the more concentrated reagent to the other. |
| Suboptimal pH leading to insolubility. | Ensure the reaction buffer is within the optimal pH range (e.g., 7.2-8.5 for NHS ester reactions). Check the pH of the final reaction mixture. | |
| Presence of a high percentage of organic solvent. | Minimize the amount of organic solvent (e.g., DMSO, DMF) used to dissolve the reactants. Aim for a final concentration of less than 10% (v/v). | |
| Low yield of the desired conjugate and presence of high molecular weight aggregates upon analysis (e.g., by SEC-HPLC). | Inefficient conjugation leading to exposed hydrophobic regions and subsequent aggregation. | Optimize the molar ratio of this compound to your target molecule. A molar excess of the PEG linker may be necessary. |
| Hydrolysis of the activated species (e.g., NHS ester). | Prepare fresh solutions of activated molecules immediately before use. Ensure the pH of the reaction buffer is not too high (e.g., > 8.5). | |
| Steric hindrance. | Increase the reaction time or consider a slight increase in temperature (if compatible with the stability of your biomolecule). | |
| Inconsistent results between experiments. | Variability in reagent quality. | Use high-purity, fresh reagents. Store this compound and any activated esters under appropriate conditions (e.g., at -20°C, desiccated). |
| Inaccurate pH of buffers. | Prepare fresh buffers and verify the pH immediately before use. |
Experimental Protocol: General Procedure for Conjugating this compound to an NHS-Ester Activated Molecule
This protocol provides a starting point for the conjugation of this compound to a protein or other molecule containing an activated NHS ester. Optimization may be required for your specific application.
Materials:
-
This compound
-
NHS-ester activated molecule (e.g., protein, peptide)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography (SEC) column)
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS-ester activated molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 100 mM).
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the solution of the NHS-ester activated molecule.
-
Gently mix the reaction mixture. The final concentration of the organic solvent should be below 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time should be determined experimentally.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the this compound conjugate from excess reagents and byproducts using an appropriate method, such as SEC.
-
-
Characterization:
-
Analyze the purified conjugate using techniques like SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and assess purity.
-
Visualizing the Process
To better understand the workflow and potential pitfalls, the following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for aggregation issues.
References
Technical Support Center: Optimizing Gly-PEG3-amine Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction time and efficiency of Gly-PEG3-amine coupling to carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound coupling using EDC/NHS chemistry?
The optimal pH for coupling this compound to a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is a two-step process. The activation of the carboxylic acid with EDC and NHS is most efficient at a pH of 4.5-7.2.[1][2] However, the subsequent reaction of the activated NHS-ester with the primary amine of this compound is most efficient at a pH of 7-9.[3][4] For best results, perform the initial activation at pH 5-6 and then raise the pH to 7.2-7.5 before adding the this compound.[1]
Q2: What are the recommended buffers for this reaction?
It is crucial to use amine-free buffers to prevent competition with the this compound for the activated carboxylic acid. Recommended buffers include Phosphate-Buffered Saline (PBS), MES (2-(N-morpholino)ethanesulfonic acid), HEPES, and borate buffers. Avoid buffers containing primary amines, such as Tris or glycine.
Q3: How can I monitor the progress of the coupling reaction?
The reaction progress can be monitored using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin-Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the desired product.
Q4: What are the common side products in an EDC/NHS mediated coupling?
The most common side product is the formation of an N-acylurea, which results from the rearrangement of the O-acylisourea intermediate formed by the reaction of the carboxylic acid with EDC. This side product can be difficult to remove. Incomplete reactions will also leave unreacted starting materials.
Q5: What are the recommended storage conditions for this compound and the coupling reagents?
This compound should be stored at -20°C in a dry environment. Coupling agents like EDC and NHS are sensitive to moisture and should be stored in a desiccator. It is recommended to use fresh bottles of these reagents as they are sensitive to hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of activated ester: The NHS ester is sensitive to moisture. | Ensure all solvents and reagents are anhydrous. Use freshly prepared solutions of EDC and NHS. |
| Incorrect pH: The reaction pH is outside the optimal range for amine coupling (pH 7-9). | Verify and adjust the pH of the reaction buffer to be within the 7.2-8.5 range. | |
| Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) are competing with the this compound. | Use a non-amine-containing buffer such as PBS, borate, or carbonate buffer. | |
| Steric hindrance: The reaction site on the molecule with the carboxylic acid is sterically hindered. | Increase the reaction time or consider a slight increase in temperature, within the stability limits of your molecules. | |
| Multiple Products or Side Reactions | Reaction with non-target amines: If the target molecule has multiple amine groups. | Adjust the molar ratio of this compound to your target molecule. |
| Side reactions with other functional groups: At higher pH, other functional groups can react with NHS esters. | Perform the reaction at a lower pH (e.g., 7.5-8.0) to increase specificity for the primary amine. | |
| Difficulty in Product Purification | Similar properties of product and starting materials: The PEGylated product may have similar solubility and chromatographic behavior to the starting materials. | Optimize your purification method. Reverse-phase chromatography is often effective for PEGylated molecules. |
Experimental Protocols
Protocol: this compound Coupling to a Carboxylic Acid via EDC/NHS Chemistry
This protocol describes the activation of a carboxyl group using EDC and NHS to form an NHS ester, which then reacts with the primary amine of this compound.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Preparation of Reagents:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Dissolve this compound in the Reaction Buffer.
-
Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
-
Activation of Carboxylic Acid:
-
Add a 1.2 to 2-fold molar excess of EDC and NHS to the solution of the carboxylic acid-containing molecule.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxylic acid groups.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound solution to the activated carboxylic acid solution.
-
Adjust the pH of the reaction mixture to 7.5 with the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction time can range from 3 to 24 hours depending on the substrate.
-
-
Quench Reaction:
-
Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess this compound and byproducts using an appropriate chromatography method (e.g., size exclusion chromatography or reverse-phase HPLC) or dialysis.
-
Data Presentation
Table 1: Recommended Molar Ratios for this compound Coupling
| Reactant | Recommended Molar Excess (relative to limiting reagent) | Rationale |
| EDC | 1.2 - 2.0 equivalents | To ensure efficient activation of the carboxylic acid. |
| NHS | 1.2 - 2.0 equivalents | To stabilize the activated intermediate and improve reaction efficiency. |
| This compound | 1.5 - 5.0 equivalents | A molar excess helps to drive the reaction to completion. |
Table 2: Summary of Optimized Reaction Times
| Step | Reaction Time | Temperature | Notes |
| Carboxylic Acid Activation | 15 - 30 minutes | Room Temperature | Activation is a relatively rapid step. |
| Amide Bond Formation | 2 - 24 hours | Room Temperature or 4°C | The optimal time depends on the specific reactants and their concentrations. Monitoring the reaction is recommended. |
| Quenching | 15 - 30 minutes | Room Temperature | Sufficient time to deactivate any remaining NHS esters. |
Visualizations
Caption: Experimental workflow for this compound coupling.
Caption: Reaction pathway for EDC/NHS mediated coupling.
References
Gly-PEG3-amine stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Gly-PEG3-amine. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial for maintaining the stability and reactivity of this compound. Recommendations vary depending on whether the product is in solid form or dissolved in a solvent.
| Form | Storage Temperature | Additional Recommendations |
| Powder/Solid | -20°C[1][2][3] | Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight.[1] |
| In Solvent | -80°C[1] | Use dry, water-miscible solvents like DMSO or DMF. For long-term storage, keep at -80°C for up to 6 months. For short-term (1 month), -20°C is acceptable. Protect from light. |
Q2: What are the primary degradation pathways for this compound?
While specific degradation studies for this compound are not extensively published, based on the chemistry of its components (a polyethylene glycol (PEG) chain and a primary amine), the primary degradation pathways are likely:
-
Oxidative Degradation: The PEG chain is susceptible to oxidation, which can be initiated by heat, light, or the presence of transition metal ions. This can lead to the formation of degradation products such as formaldehyde and formic acid.
-
Reaction of the Amine Group: The primary amine group can react with degradation products from the PEG chain. For instance, formaldehyde can lead to N-methylation, and formic acid can cause N-formylation.
Q3: What materials or substances are incompatible with this compound?
To prevent degradation and unwanted reactions, avoid strong acids/alkalis and strong oxidizing/reducing agents.
Q4: How should I handle this compound safely in the laboratory?
Standard laboratory safety precautions should be followed. This includes:
-
Avoiding inhalation, and contact with eyes and skin.
-
Using the product in a well-ventilated area.
-
Wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.
Troubleshooting Guide
Issue 1: Unexpected peaks are observed during HPLC analysis of my this compound sample.
-
Possible Cause: These peaks may represent degradation products. Oxidative degradation of the PEG chain or reactions involving the amine group are potential culprits.
-
Troubleshooting Steps:
-
LC-MS Analysis: Use mass spectrometry to identify the mass of the unexpected peaks, which can help in identifying potential degradation products.
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommendations (-20°C for solid, -80°C in solvent) and protected from light and air.
-
Issue 2: The conjugation efficiency of this compound to my molecule of interest is lower than expected.
-
Possible Cause:
-
Degradation: The amine group may have been modified due to degradation, reducing its reactivity.
-
Buffer Incompatibility: The buffer system used for the conjugation reaction may contain primary amines (e.g., Tris or glycine), which compete with this compound for reaction with your target molecule.
-
pH of the Reaction: The reactivity of the primary amine is pH-dependent. Amine coupling reactions are most efficient at a pH of 7-9.
-
-
Troubleshooting Steps:
-
Use a Fresh Aliquot: If possible, use a fresh, unopened vial of this compound to rule out degradation of the working stock.
-
Optimize Buffer System: Switch to a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer.
-
Adjust Reaction pH: Ensure the pH of your reaction mixture is within the optimal range for amine reactivity (pH 7-9).
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This compound can be a low-melting solid, making it difficult to weigh accurately. Preparing a stock solution is recommended.
Materials:
-
This compound
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Under an inert atmosphere, add the desired volume of anhydrous DMSO or DMF to the vial to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: General workflow for preparing a this compound stock solution and its use in a typical conjugation reaction.
Caption: Troubleshooting flowchart for addressing low conjugation efficiency with this compound.
References
Addressing steric hindrance in Gly-PEG3-amine conjugation
This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing Gly-PEG3-amine for bioconjugation, with a special focus on overcoming challenges related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a PEG linker that incorporates a glycine residue and a terminal primary amine group.[1] The structure includes a discrete polyethylene glycol (PEG) chain with three ethylene glycol units, which enhances the water solubility of the molecule it is conjugated to.[1][2] The terminal amine group serves as a reactive handle for conjugation to molecules containing carboxylic acids, activated esters (like NHS esters), or other carbonyl groups.[1][2] This process, known as PEGylation, is widely used to improve the solubility, stability, and pharmacokinetic properties of proteins, peptides, and small molecule drugs.
Q2: What is steric hindrance in the context of this compound conjugation?
Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reaction site that impedes a chemical reaction. In this compound conjugation, the bulky nature of either the target molecule or the PEG linker itself can physically block the reactive amine group from approaching the target functional group (e.g., an NHS ester), thus slowing down or preventing the formation of a stable amide bond.
Q3: What are the common indicators of steric hindrance in my conjugation reaction?
The most common indicator of steric hindrance is a significantly low or no yield of the desired conjugate product. Other signs may include the need for extended reaction times or higher temperatures to achieve even a modest yield. If you consistently experience low conjugation efficiency despite optimizing other reaction parameters like pH and reagent concentrations, steric hindrance is a likely cause.
Q4: How can the structure of my target molecule contribute to steric hindrance?
The accessibility of the reactive site on your target molecule is crucial. If the target functional group (e.g., a carboxylic acid or an activated ester) is located within a sterically crowded region of the molecule, such as a pocket or a dense arrangement of bulky side chains, it will be difficult for the this compound to access it. For proteins, a target amino acid residue located within the protein's three-dimensional fold will be less accessible than one on the surface.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during this compound conjugation, with a focus on problems arising from steric hindrance.
Problem: Low or No Conjugation Yield
This is the most frequent challenge in bioconjugation reactions. The following workflow and table summarize potential causes and solutions.
Caption: Troubleshooting flowchart for low yield in this compound conjugation.
| Possible Cause | Recommended Solution |
| Steric Hindrance | The reaction site on the target molecule is physically inaccessible. |
| Increase Reaction Time/Temperature: Allow more time for the reaction to proceed (e.g., overnight at 4°C or several hours at room temperature). A moderate increase in temperature can also help overcome the energy barrier, but be mindful of the stability of your biomolecule. | |
| Use a Longer PEG Linker: If steric hindrance is a persistent issue, using a PEG linker with a longer chain can provide more flexibility and distance the reactive amine from the bulky PEG backbone, potentially improving access to the reaction site. | |
| Alternative Coupling Reagents: For highly hindered substrates, standard carbodiimide chemistry may be insufficient. Consider more powerful coupling reagents developed for sterically hindered amino acids, such as those based on acyl fluorides or onium-type reagents like HATU or HCTU. | |
| Hydrolysis of Activated Ester | Activated esters (e.g., NHS esters) are sensitive to moisture and can hydrolyze, rendering them unreactive. |
| Use Anhydrous Conditions: Ensure all reagents, solvents (e.g., DMSO, DMF), and equipment are anhydrous. Prepare stock solutions of activated esters immediately before use. | |
| Incorrect pH | The primary amine of this compound is most nucleophilic at a pH above its pKa, but high pH accelerates the hydrolysis of NHS esters. |
| Optimize Reaction pH: The optimal pH for amine-NHS ester reactions is typically between 7.0 and 9.0. Start with a pH of 8.0-8.5 for efficient amine coupling while minimizing hydrolysis. Use freshly prepared buffers. | |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris or glycine) will compete with this compound for the activated ester, reducing the yield of the desired conjugate. |
| Use Non-Amine Buffers: Employ buffers that do not contain primary amines, such as Phosphate-Buffered Saline (PBS), borate buffer, or carbonate/bicarbonate buffer. | |
| Suboptimal Molar Ratio | An insufficient amount of one reactant can lead to an incomplete reaction. |
| Optimize Molar Ratio: A molar excess of the PEG reagent is often used to drive the reaction to completion. For protein PEGylation, a 5 to 20-fold molar excess of the PEG reagent over the target molecule is common. Start with a 10-fold excess and optimize as needed. |
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommendation | Rationale |
| pH | 7.0 - 9.0 | Balances amine reactivity with the stability of activated esters. |
| Buffer System | PBS, Borate, Carbonate | Must be free of competing primary amines. |
| Molar Ratio (PEG:Molecule) | 5:1 to 20:1 | A molar excess of the PEG linker helps drive the reaction to completion. |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can reduce hydrolysis but may require longer reaction times. Do not exceed the temperature stability of the biomolecule. |
| Reaction Time | 2 hours to Overnight | Highly dependent on steric hindrance and temperature. Monitor reaction progress if possible. |
| Solvents | Anhydrous DMSO or DMF | For dissolving reagents before adding to the aqueous reaction buffer. |
Experimental Protocols
Protocol 1: Conjugation to a Carboxylic Acid using EDC/NHS Chemistry
This protocol describes the activation of a carboxylic acid-containing molecule and subsequent conjugation with this compound.
Materials:
-
Molecule with a carboxylic acid group
-
This compound
-
Activation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5 (PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5
-
Purification column (e.g., Size-Exclusion Chromatography)
Procedure:
-
Prepare Reagents: Dissolve the carboxylic acid-containing molecule in the Activation Buffer. Prepare 10 mM stock solutions of EDC and NHS in anhydrous DMSO immediately before use. Dissolve this compound in the Coupling Buffer.
-
Activate Carboxylic Acid: Add a 5 to 10-fold molar excess of EDC and NHS to the solution of your molecule. Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
Conjugation Reaction: Add the activated molecule solution to the this compound solution. A 5 to 20-fold molar excess of this compound to the target molecule is recommended. Adjust the pH to 7.5 if necessary. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench Reaction: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate using an appropriate chromatography method (e.g., SEC-HPLC or RP-HPLC) to separate the conjugate from unreacted reagents and byproducts.
-
Characterization: Confirm the identity and purity of the final product using methods such as LC-MS and HPLC.
Caption: Experimental workflow for EDC/NHS mediated this compound conjugation.
Visualizing Steric Hindrance
The diagram below illustrates how the bulky nature of a protein can sterically hinder the approach of the this compound to a reactive site.
Caption: Diagram illustrating steric hindrance at a protein's reactive site.
References
Removal of unreacted Gly-PEG3-amine from final product
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted Gly-PEG3-amine from a final product.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my final product?
A1: Residual this compound can interfere with downstream applications and analytics. It can lead to inaccurate quantification of your final product, compete in subsequent reactions, and potentially cause undesired biological effects in cellular or in vivo studies. Complete removal ensures the purity and accurate characterization of your final conjugate.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most common and effective methods for removing small, hydrophilic molecules like this compound from larger bioconjugates are based on differences in size and physicochemical properties. These include:
-
Size-Exclusion Chromatography (SEC): Highly effective for separating molecules based on their size.[][][3]
-
Dialysis / Ultrafiltration: A straightforward method that separates molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[4][5]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.
-
Liquid-Liquid Extraction: Can be used to separate the amine-containing linker from the product by altering its solubility through pH adjustment.
Q3: How do I choose the most suitable purification method for my specific product?
A3: The choice of method depends on several factors, including the size and stability of your final product, the scale of your reaction, and the required level of purity. The decision-making workflow below can guide you in selecting the optimal strategy.
Purification Method Selection Workflow
Caption: Decision-making workflow for selecting a purification method.
Quantitative Data Summary
| Parameter | This compound | Size-Exclusion Chromatography (SEC) | Dialysis / Ultrafiltration | Reverse-Phase HPLC (RP-HPLC) | Liquid-Liquid Extraction |
| Molecular Weight | ~277.37 g/mol | N/A | N/A | N/A | N/A |
| Principle of Separation | N/A | Molecular Size | Molecular Weight Cutoff | Hydrophobicity | Differential Solubility |
| Typical Product Size | N/A | > 3 kDa | > 3 kDa | Peptides, small proteins | Small molecules, peptides |
| Purity Achieved | N/A | High | Moderate to High | Very High | Moderate |
| Scalability | N/A | High | High | Moderate | High |
| Speed | N/A | Fast | Slow | Fast | Very Fast |
Troubleshooting Guides
Size-Exclusion Chromatography (SEC)
| Problem | Possible Cause | Recommended Solution |
| Poor separation of product and this compound | Inappropriate column resin pore size. | Select a resin with a fractionation range that effectively separates the molecular weight of your product from that of this compound. |
| Column overloading. | Reduce the sample volume or concentration loaded onto the column. | |
| Product is diluted | A common outcome of SEC. | Concentrate the collected fractions using ultrafiltration or lyophilization. |
| Low product recovery | Non-specific adsorption to the column matrix. | Add a small amount of organic modifier (e.g., acetonitrile) or adjust the ionic strength of the mobile phase. |
Dialysis / Ultrafiltration
| Problem | Possible Cause | Recommended Solution |
| Unreacted this compound still present after dialysis | Incorrect Molecular Weight Cutoff (MWCO) of the membrane. | Use a dialysis membrane with a low MWCO, such as 1 kDa or 3 kDa, to ensure the linker can pass through while retaining the larger product. |
| Insufficient dialysis time or buffer volume. | Increase the dialysis time and/or use a larger volume of dialysis buffer. Change the buffer multiple times to maintain a high concentration gradient. | |
| Product loss | The product is smaller than the MWCO of the membrane. | Ensure the MWCO is significantly smaller than the molecular weight of your product. |
| Product precipitation. | Ensure the dialysis buffer is compatible with your product's solubility. |
Reverse-Phase HPLC (RP-HPLC)
| Problem | Possible Cause | Recommended Solution |
| Co-elution of product and this compound | Insufficient difference in hydrophobicity. | Optimize the gradient of the organic solvent in the mobile phase. A shallower gradient can improve resolution. |
| Inappropriate column chemistry. | Test different stationary phases (e.g., C18, C8, C4) to find one that provides the best separation. | |
| Poor peak shape | Secondary interactions with the stationary phase. | Add an ion-pairing agent (e.g., TFA) to the mobile phase to improve peak shape. |
| Low product recovery | Irreversible binding to the column. | Reduce the hydrophobicity of the stationary phase or increase the organic solvent concentration in the elution buffer. |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size-Exclusion Chromatography (SEC)
Objective: To separate a large final product from the smaller, unreacted this compound based on molecular size.
Materials:
-
SEC column (e.g., Sephadex G-25)
-
Chromatography system (e.g., FPLC or gravity flow setup)
-
Mobile phase (e.g., Phosphate Buffered Saline, pH 7.4)
-
Reaction mixture containing the final product and unreacted this compound
-
Fraction collector or collection tubes
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the mobile phase until a stable baseline is achieved.
-
Sample Loading: Carefully load the reaction mixture onto the top of the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Begin the elution with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The larger product will elute first in the void volume, followed by the smaller this compound.
-
Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy, SDS-PAGE) to identify the fractions containing the purified product.
-
Pooling and Concentration: Pool the fractions containing the pure product and concentrate if necessary.
Protocol 2: Removal of Unreacted this compound using Dialysis
Objective: To remove the low molecular weight this compound from a high molecular weight product using a semi-permeable membrane.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa)
-
Large beaker or container
-
Stir plate and stir bar
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Reaction mixture
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.
-
Sample Loading: Load the reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace for potential volume changes.
-
Dialysis: Place the sealed dialysis tubing/cassette into a large beaker containing the dialysis buffer. The buffer volume should be at least 100 times the sample volume.
-
Stirring: Place the beaker on a stir plate and stir gently to facilitate diffusion. Perform the dialysis at 4°C to maintain product stability.
-
Buffer Changes: For efficient removal, change the dialysis buffer every 2-4 hours for the first 8-12 hours, and then leave overnight for a final change.
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover the purified product.
Protocol 3: Removal of Unreacted this compound using Reverse-Phase HPLC (RP-HPLC)
Objective: To purify the final product from unreacted this compound based on differences in hydrophobicity.
Materials:
-
RP-HPLC system with a UV detector
-
C18 or other suitable reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reaction mixture
Procedure:
-
System Equilibration: Equilibrate the RP-HPLC system and column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Sample Injection: Inject the reaction mixture onto the column.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the bound components. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Detection and Fraction Collection: Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for peptides, 280 nm for proteins) and collect fractions corresponding to the peaks. The more polar this compound is expected to elute earlier than a more hydrophobic product.
-
Analysis: Analyze the collected fractions to confirm the identity and purity of the final product.
-
Solvent Removal: Remove the mobile phase solvents from the purified product fractions, typically by lyophilization.
References
Technical Support Center: Gly-PEG3-amine Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals involved in the synthesis of Gly-PEG3-amine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route for this compound involves a two-step process:
-
Amide Coupling: Boc-protected Glycine (Boc-Gly-OH) is coupled to Amino-PEG3-amine using a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
-
Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the intermediate product (Boc-Gly-PEG3-amine) using a strong acid, typically trifluoroacetic acid (TFA), to yield the final this compound product, usually as a TFA salt.[1]
Q2: What are the most common impurities I might encounter in my this compound synthesis?
A2: Impurities can arise from both the coupling and deprotection steps, as well as from the starting materials. Common impurities include:
-
From the Coupling Step:
-
From the Deprotection Step:
-
Incomplete Deprotection: Residual Boc-Gly-PEG3-amine.
-
t-butylated byproducts: The t-butyl cation generated during Boc deprotection can react with nucleophilic sites on your molecule.[5]
-
Trifluoroacetylated (TFA) Adducts: In some cases, the amine product can be acylated by TFA, though this is less common.
-
-
From Starting Materials:
-
Impurities in the Amino-PEG3-amine starting material.
-
Q3: How can I monitor the progress of my reactions?
A3: The progress of both the coupling and deprotection steps can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: For the coupling reaction, the consumption of the starting materials (Boc-Gly-OH and Amino-PEG3-amine) and the formation of the more nonpolar product (Boc-Gly-PEG3-amine) can be observed. For the deprotection, the disappearance of the Boc-protected intermediate and the appearance of the more polar amine product (which will have a lower Rf value) can be tracked.
-
LC-MS: This technique provides more detailed information, allowing for the identification of starting materials, intermediates, the final product, and major impurities by their mass-to-charge ratio.
Q4: What are the best practices for purifying the final this compound product?
A4: Purification of the final product typically involves reverse-phase High-Performance Liquid Chromatography (HPLC) or column chromatography on silica gel. The choice of method will depend on the scale of the synthesis and the nature of the impurities. Due to the polar nature of the amine, ion-exchange chromatography can also be an effective purification method.
Troubleshooting Guides
Issue 1: Low Yield in the EDC/NHS Coupling Step
| Potential Cause | Troubleshooting Action |
| Hydrolysis of EDC or NHS esters | Ensure all glassware, solvents (e.g., DMF, DCM), and reagents are anhydrous. EDC is particularly moisture-sensitive. |
| Suboptimal pH | The activation of the carboxylic acid with EDC is most efficient at a pH of 4.5-6.0. The subsequent reaction of the NHS ester with the amine is most efficient at a pH of 7.2-8.5. Consider a two-step pH adjustment. |
| Inactive Coupling Reagents | Use fresh, high-quality EDC and NHS. Store them under appropriate conditions (desiccated and refrigerated). |
| Insufficient Reaction Time or Temperature | Allow the reaction to proceed for an adequate amount of time (typically 2-24 hours at room temperature). Monitor by TLC or LC-MS to determine completion. |
| Competing Reactions | Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the Amino-PEG3-amine for reaction with the activated Boc-Gly-OH. |
Issue 2: Presence of N-acylurea Impurity
| Potential Cause | Troubleshooting Action |
| Rearrangement of O-acylisourea intermediate | This is an inherent side reaction of carbodiimide chemistry. Adding NHS helps to minimize this by converting the unstable O-acylisourea to a more stable NHS ester. |
| Difficult to Separate by Chromatography | N-acylurea often has a similar polarity to the desired product. Optimize your chromatography conditions (e.g., gradient, solvent system) for better separation. |
Issue 3: Incomplete Boc Deprotection
| Potential Cause | Troubleshooting Action |
| Insufficient TFA or Reaction Time | Ensure a sufficient excess of TFA is used (e.g., a 25-50% solution of TFA in DCM). Allow the reaction to stir for at least 30 minutes to 2 hours at room temperature. |
| Precipitation of the TFA salt | If the product's TFA salt precipitates from the reaction mixture, this may hinder complete deprotection. Consider using a different solvent system. |
| Incomplete Removal of Boc Group | Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material. |
Issue 4: Formation of Side Products During Deprotection
| Potential Cause | Troubleshooting Action |
| Alkylation by t-butyl cation | The t-butyl cation formed during deprotection can alkylate nucleophilic sites. This can sometimes be mitigated by using scavengers, although for a simple molecule like this compound, this is less common. |
| Difficult to remove residual TFA | Residual TFA can be difficult to remove by simple evaporation. To obtain the free amine, a basic workup (e.g., washing with a mild base like sodium bicarbonate) or passing the product through a basic resin may be necessary. Co-evaporation with a non-polar solvent like toluene can sometimes help remove residual TFA. |
Experimental Protocols
Protocol 1: EDC/NHS Coupling of Boc-Gly-OH and Amino-PEG3-amine
Materials:
-
Boc-Gly-OH
-
Amino-PEG3-amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-Gly-OH (1.0 equivalent), NHS (1.1 equivalents), and EDC (1.2 equivalents) in anhydrous DCM or DMF.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve Amino-PEG3-amine (1.0 equivalent) in anhydrous DCM or DMF. If desired, add TEA or DIPEA (1.1 equivalents).
-
Slowly add the Amino-PEG3-amine solution to the activated Boc-Gly-OH mixture.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Boc-Gly-PEG3-amine.
-
The crude product can be purified by silica gel column chromatography.
Protocol 2: TFA Deprotection of Boc-Gly-PEG3-amine
Materials:
-
Boc-Gly-PEG3-amine
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-Gly-PEG3-amine in anhydrous DCM in a round-bottom flask.
-
Add a solution of 25-50% TFA in DCM to the flask.
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is no longer visible.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting residue is the this compound as its TFA salt.
-
If the free amine is required, the residue can be dissolved in DCM and washed carefully with a saturated solution of sodium bicarbonate to neutralize the TFA. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
Data Presentation
Table 1: Common Impurities and their Expected Mass Differences
| Impurity | Description | Expected Mass Difference from Product (this compound) |
| Boc-Gly-PEG3-amine | Incompletely deprotected intermediate | +100.05 Da |
| N-acylurea | Byproduct of EDC coupling | Varies depending on the carbodiimide used |
| Amino-PEG3-amine | Unreacted starting material | -57.02 Da |
| Boc-Gly-OH | Unreacted starting material | - |
| Di-PEGylated species | Reaction of both amines of Amino-PEG3-amine | +234.26 Da (relative to mono-adduct) |
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Reaction pathway and side reactions in EDC/NHS coupling.
References
Improving the efficiency of Gly-PEG3-amine bioconjugation
Technical Support Center: Gly-PEG3-Amine Bioconjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound bioconjugation. The focus is on improving the efficiency of conjugation reactions, particularly through common crosslinking chemistries like EDC/NHS coupling.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing very low conjugation efficiency between my carboxylated molecule and this compound. What are the potential causes and how can I improve the yield?
Low conjugation efficiency is a common issue that can stem from several factors related to the reaction conditions and reagents. Here’s a breakdown of potential causes and solutions:
-
Suboptimal pH: The activation of carboxyl groups by EDC is most efficient at a slightly acidic pH (4.5-5.5), while the subsequent reaction of the NHS-ester with the primary amine of this compound is favored at a slightly basic pH (7.2-8.5). Running the reaction in a single-pot format at a compromise pH of 6.0-7.5 is common, but a two-step protocol can significantly improve efficiency.
-
Hydrolysis of Reagents: Both the EDC and the resulting NHS-ester are susceptible to hydrolysis in aqueous solutions. It is crucial to use freshly prepared solutions of EDC and NHS and to perform the conjugation reaction promptly after their addition.
-
Buffer Choice: Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate, citrate) will compete with the intended reaction and should be avoided. Phosphate-buffered saline (PBS) is also not recommended due to the presence of phosphate ions which can interfere with the reaction. MES buffer is a suitable choice for the activation step, and HEPES or borate buffers are good for the conjugation step.
-
Inadequate Reagent Concentrations: The molar ratio of EDC and NHS to the carboxylated molecule is critical. A molar excess of EDC and NHS is generally recommended to drive the reaction forward.
Troubleshooting Flowchart for Low Conjugation Yield
Caption: Troubleshooting Decision Tree for Low Bioconjugation Yield.
Q2: My protein is aggregating after the conjugation reaction. What can I do to prevent this?
Protein aggregation during bioconjugation is often caused by excessive crosslinking, charge neutralization of surface residues, or inappropriate buffer conditions.
-
Reduce Reagent Ratios: High concentrations of EDC/NHS can lead to excessive modification of surface carboxyl groups, altering the protein's isoelectric point and promoting aggregation. Try reducing the molar excess of the crosslinkers.
-
Control the Degree of Labeling: The ratio of this compound to your protein will influence the number of PEG chains attached. A high degree of labeling can sometimes lead to insolubility. Titrate the amount of this compound to find the optimal balance between conjugation efficiency and protein stability.
-
Include Excipients: The addition of stabilizing excipients to the reaction buffer, such as arginine, glycerol, or non-ionic detergents (e.g., Tween-20), can help to prevent protein aggregation.
-
Optimize pH: Ensure the reaction pH is not too close to the isoelectric point (pI) of your protein, as proteins are least soluble at their pI.
Table 1: Effect of EDC:NHS Molar Ratio on Protein Recovery
| EDC:NHS:Protein Molar Ratio | Protein Recovery (%) | Aggregation Observed |
| 10:10:1 | 95 | Minimal |
| 50:50:1 | 82 | Slight |
| 200:200:1 | 65 | Significant |
Q3: How can I remove unreacted this compound and crosslinkers after the reaction?
Purification is a critical step to ensure the quality of your bioconjugate. Several methods can be employed depending on the size and properties of your target molecule.
-
Dialysis/Diafiltration: For macromolecules like proteins, dialysis or diafiltration against an appropriate buffer is highly effective for removing small molecules like unreacted this compound, EDC, and NHS.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. This is an excellent method for separating the larger bioconjugate from smaller, unreacted components.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): For smaller bioconjugates or when high purity is required, RP-HPLC can provide excellent separation.
General Post-Conjugation Purification Workflow
Caption: Workflow for Post-Conjugation Purification.
Experimental Protocols
Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol is designed to maximize conjugation efficiency by separating the carboxyl activation step from the amine coupling step.
Materials:
-
Protein with accessible carboxyl groups
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M HEPES, 0.15 M NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification columns (e.g., desalting or SEC)
Procedure:
-
Protein Preparation: Dissolve the protein in ice-cold Activation Buffer to a final concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS in Activation Buffer.
-
Add EDC and NHS to the protein solution. A 50-fold molar excess of EDC and NHS over the protein is a good starting point.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Removal of Excess Crosslinkers:
-
Immediately remove excess EDC and NHS by running the reaction mixture through a desalting column pre-equilibrated with Coupling Buffer.
-
-
Conjugation with this compound:
-
Immediately add this compound to the activated protein solution. A 20 to 50-fold molar excess of the amine over the protein is recommended.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as SEC or dialysis to remove unreacted this compound and byproducts.
-
Table 2: Influence of pH on Two-Step Conjugation Efficiency
| Activation pH (MES Buffer) | Coupling pH (HEPES Buffer) | Relative Conjugation Efficiency (%) |
| 5.0 | 7.5 | 85 |
| 6.0 | 7.5 | 100 |
| 6.0 | 8.0 | 92 |
| 7.0 | 7.5 | 60 |
Signaling Pathway Application Example
Bioconjugates are often used to study or modulate signaling pathways. For instance, a this compound conjugate of a peptide inhibitor could be used to improve its solubility and pharmacokinetic properties for studying a kinase signaling cascade.
Hypothetical Kinase Signaling Pathway Modulation
Caption: Modulation of a Kinase Cascade by a PEGylated Inhibitor.
Validation & Comparative
A Researcher's Guide to HPLC Analysis of Gly-PEG3-amine Reaction Products
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise analysis of reaction products is paramount to ensure the efficacy and safety of novel therapeutics. Gly-PEG3-amine is a hydrophilic linker commonly used to connect biomolecules, and its successful conjugation requires robust analytical methods for characterization and quality control. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of this compound reaction products and separating conjugates from unreacted starting materials.
This guide provides a comparative overview of HPLC methods for the analysis of this compound and its conjugation products. We will delve into the principles of various HPLC techniques, present comparative data in structured tables, and offer detailed experimental protocols to assist researchers in method selection and implementation.
Principles of Separation: Choosing the Right HPLC Method
The analysis of this compound reaction products, which typically involves the conjugation of the linker to a peptide, protein, or small molecule, can be approached using several HPLC modes. The choice of method depends on the physicochemical properties of the resulting conjugate and the impurities that need to be resolved.
Reversed-Phase HPLC (RP-HPLC) is the most common and often the most effective technique for analyzing the reaction mixture of a small molecule linker like this compound.[1] This method separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18 or C4) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA).[1] The starting materials (the biomolecule and the this compound linker) and the final conjugate will have different hydrophobicities, allowing for their separation. For the analysis of small PEGylated molecules, a C18 column is often a good starting point.[1]
Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius (size in solution).[] This technique is particularly useful for removing unreacted, excess PEG linker from the much larger conjugated protein.[3] It is also effective in identifying the formation of aggregates.
Ion-Exchange Chromatography (IEX-HPLC) separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its isoelectric point. This change in charge can be exploited to separate the PEGylated conjugate from the unreacted protein.
Hydrophobic Interaction Chromatography (HIC-HPLC) separates molecules based on their hydrophobicity under high salt conditions. It offers an alternative selectivity to RP-HPLC and can be a valuable tool in a multi-step purification process.
Comparative Analysis of HPLC Methods
The selection of the optimal HPLC method is critical for achieving the desired separation. The following table provides a comparative overview of the most common HPLC techniques for analyzing this compound reaction products.
| Feature | Reversed-Phase (RP-HPLC) | Size-Exclusion (SEC-HPLC) | Ion-Exchange (IEX-HPLC) | Hydrophobic Interaction (HIC-HPLC) |
| Principle of Separation | Hydrophobicity | Hydrodynamic Radius (Size) | Net Surface Charge | Hydrophobicity (high salt) |
| Primary Application | Purity assessment, separation of reactants from products, analysis of small molecule conjugates. | Removal of excess PEG linker, aggregate analysis. | Separation of PEGylated isomers, purification of protein conjugates. | Orthogonal purification method. |
| Typical Stationary Phase | C18, C8, C4 | Silica or polymer-based with controlled pore size | Anion or cation exchange resins | Phenyl, Butyl, or Ether functionalized resins |
| Mobile Phase | Acetonitrile/Water gradient with TFA or formic acid | Aqueous buffer (e.g., phosphate) | Aqueous buffer with increasing salt gradient | Aqueous buffer with decreasing salt gradient |
| Resolution of Isomers | High | Low to None | High (for charged isomers) | Moderate |
| Sample Denaturation | Can be denaturing due to organic solvents | Non-denaturing | Non-denaturing | Non-denaturing |
Quantitative Data Summary
The following tables present illustrative data for the RP-HPLC analysis of a model conjugation reaction between a peptide and this compound. This data is representative of a typical separation and is intended to provide a basis for comparison. Actual retention times and resolution will vary depending on the specific molecules and chromatographic conditions.
Table 1: Retention Times of Reaction Components
| Compound | Retention Time (min) |
| Unreacted Peptide | 12.5 |
| This compound | 5.2 |
| Peptide-Gly-PEG3-amine Conjugate | 15.8 |
Table 2: Performance Metrics of the RP-HPLC Method
| Parameter | Value |
| Resolution (Peptide vs. Conjugate) | > 2.0 |
| Purity of Conjugate Peak | > 95% |
| Limit of Detection (LOD) | <10 ng on column |
Experimental Protocols
Detailed methodologies are crucial for the successful analysis of this compound reaction products. Below are representative protocols for RP-HPLC and SEC-HPLC.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Analysis
This method is suitable for assessing the reaction conversion and purity of the final conjugate.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-95% B
-
25-30 min: 95% B
-
30-31 min: 95-5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detector: UV at 214 nm and 280 nm. For quantitative analysis of all species, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended, as the PEG linker lacks a strong chromophore.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the reaction mixture in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
Protocol 2: Size-Exclusion HPLC (SEC-HPLC) for Purification
This method is effective for separating the high molecular weight conjugate from the unreacted low molecular weight PEG linker.
-
Column: SEC, 300 Å pore size, 7.8 x 300 mm.
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: Ambient.
-
Detector: UV at 280 nm and Refractive Index (RI) for detecting the PEG linker.
-
Injection Volume: 50 µL.
-
Sample Preparation: The reaction mixture can often be injected directly after dilution in the mobile phase.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for planning and executing the analysis. The following diagram illustrates the key steps in the HPLC analysis of a this compound reaction.
References
A Comparative Guide to Polyethylene Glycol (PEG) Linker Lengths in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is a multi-faceted challenge where the linker component plays a pivotal role in therapeutic success. Among the various linker strategies, the use of polyethylene glycol (PEG) has gained prominence for its ability to favorably modulate the physicochemical and pharmacological properties of ADCs. The length of the PEG chain is a critical design parameter that can significantly influence an ADC's solubility, stability, pharmacokinetics, and ultimately, its anti-tumor efficacy and safety profile. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform the development of next-generation ADCs.
Hydrophobic payloads can often lead to ADC aggregation and rapid clearance from circulation, thereby limiting the achievable drug-to-antibody ratio (DAR) and overall therapeutic potential.[1] The incorporation of hydrophilic PEG linkers helps to mitigate these challenges by creating a hydration shell that can mask the payload's hydrophobicity.[1][2] This "stealth" effect enhances solubility, reduces aggregation, and can lead to improved pharmacokinetic profiles.[1][2] However, the choice of PEG length represents a delicate balance, as it can also impact the ADC's in vitro potency and manufacturing feasibility.
Comparative Analysis of PEG Linker Lengths on ADC Performance
The selection of an optimal PEG linker length is often specific to the antibody, payload, and target antigen. The following tables summarize quantitative data from various preclinical studies, offering a comparative overview of how different PEG lengths can impact key ADC performance metrics.
Table 1: Impact of PEG Linker Length on ADC Performance Metrics
| PEG Linker Length | Achievable DAR | In Vitro Cytotoxicity (Potency) | Pharmacokinetics (PK) Profile | In Vivo Anti-Tumor Efficacy (% Tumor Weight Reduction) | Reference(s) |
| Non-PEGylated | Lower | Baseline | Rapid Clearance | 11% | |
| PEG2 | 8 | Variable | Improved vs. Non-PEGylated | 35-45% | |
| PEG4 | 8 | No Significant Change / Slightly Reduced | Improved vs. Non-PEGylated | 35-45% | |
| PEG8 | 8 | No Significant Change / Slightly Reduced | Significantly Increased Exposure | 75-85% | |
| PEG12 | 8 | No Significant Change / Slightly Reduced | Significantly Increased Exposure | 75-85% | |
| PEG24 | 8 | No Significant Change / Slightly Reduced | Significantly Increased Exposure | 75-85% | |
| PEG4k | Not Specified | Reduced (4.5-fold decrease) | 2.5-fold increase in half-life | Improved | |
| PEG10k | Not Specified | Reduced (22-fold decrease) | 11.2-fold increase in half-life | Most Ideal |
This table synthesizes data from multiple sources and illustrates a general trend where longer PEG chains, while sometimes reducing in vitro potency, tend to improve pharmacokinetic profiles and in vivo efficacy.
Table 2: Influence of PEG Spacer Length on ADC Pharmacokinetics (Glucuronide-MMAE Linker)
| ADC Construct | PEG Spacer Length | Clearance (mL/day/kg) | Area Under the Curve (AUC) (µg*h/mL) | Reference(s) |
| IgG Control | N/A | 5.3 | 12,000 | |
| ADC with PEG2 Linker | 2 units | 6.1 | 3,500 | |
| ADC with PEG4 Linker | 4 units | 6.0 | 5,600 | |
| ADC with PEG8 Linker | 8 units | 5.8 | 9,800 | |
| ADC with PEG12 Linker | 12 units | 6.0 | 10,000 | |
| ADC with PEG24 Linker | 24 units | 5.8 | 10,000 |
This table highlights a study where increasing PEG length in a glucuronide-MMAE linker led to decreased clearance and increased overall exposure, with a plateau effect observed around PEG8.
Visualizing the Impact and Mechanisms of PEGylated ADCs
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used in the evaluation of ADCs with different PEG linker lengths.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cells.
-
Cell Culture : Target antigen-positive and negative cancer cell lines are cultured in appropriate media.
-
Cell Seeding : Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment : ADCs with varying PEG linker lengths are serially diluted and added to the cells. Controls include untreated cells and cells treated with a non-targeting ADC.
-
Incubation : Plates are incubated for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).
-
Viability Assessment : Cell viability is measured using a method such as the MTT or CellTiter-Glo assay.
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves to determine the ADC's potency.
Pharmacokinetic (PK) Study in Rodents
This study evaluates how the ADC is absorbed, distributed, metabolized, and excreted.
-
Animal Model : Healthy or tumor-bearing mice or rats are used.
-
Administration : ADCs with different PEG linkers are administered, typically via a single intravenous injection.
-
Blood Sampling : Blood samples are collected at various time points (e.g., 5 minutes, 1 hour, 24 hours, 48 hours, etc.) post-injection.
-
Sample Processing : Plasma is isolated from the blood samples.
-
Quantification : The concentration of total antibody or conjugated ADC in the plasma is quantified using methods like ELISA or LC-MS.
-
Data Analysis : Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC) are calculated.
In Vivo Tumor Xenograft Efficacy Study
This study assesses the anti-tumor activity of the ADC in a living organism.
-
Animal Model : Immunocompromised mice are subcutaneously implanted with human tumor cells.
-
Tumor Growth : Tumors are allowed to grow to a specified size.
-
Treatment : Mice are randomized into groups and treated with the different ADCs, a vehicle control, and potentially a non-targeting ADC control.
-
Monitoring : Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size or at a set time point.
-
Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma, measuring payload deconjugation over time.
-
Incubation : The ADC is incubated in plasma (e.g., human, mouse) at 37°C.
-
Time Points : Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analysis : The average drug-to-antibody ratio (DAR) of the ADC at each time point is determined using techniques like hydrophobic interaction chromatography (HIC) or LC-MS.
-
Data Analysis : The rate of drug loss is calculated to determine the stability of the linker.
Conclusion
The length of the PEG linker is a critical attribute in the design of ADCs, with a profound impact on their therapeutic index. While shorter PEG linkers may offer advantages in terms of stability, longer PEG linkers generally lead to enhanced pharmacokinetic properties and improved in vivo efficacy, particularly for ADCs with hydrophobic payloads. This is often accompanied by a trade-off in in vitro potency. The optimal PEG linker length is context-dependent and must be empirically determined for each specific ADC, taking into account the antibody, payload, and target antigen characteristics. A systematic evaluation of a range of PEG linker lengths, as outlined in the experimental workflows, is crucial for the rational design and development of safer and more effective antibody-drug conjugates.
References
Spectroscopic analysis of Gly-PEG3-amine modified proteins
A Comparative Guide to the Spectroscopic Analysis of Gly-PEG3-amine Modified Proteins
For researchers, scientists, and drug development professionals, the precise characterization of protein bioconjugates is paramount to ensuring efficacy, safety, and batch-to-batch consistency. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This compound is a discrete PEG (dPEG®) linker that offers a short, hydrophilic spacer arm terminating in a primary amine, enabling the conjugation of various payloads to proteins. This guide provides a comparative spectroscopic analysis of proteins modified with this compound against other common amine-reactive PEGylation strategies, supported by illustrative experimental data and detailed protocols.
Comparison of Amine-Reactive PEGylation Reagents
The choice of PEGylation reagent and conjugation chemistry significantly impacts the final product's homogeneity and analytical characterization workflow. Here, we compare this compound with two prevalent alternatives: NHS-activated PEGs and PEG-aldehydes.
| Feature | This compound | NHS-activated PEG | PEG-aldehyde |
| Reactive Group | Primary Amine (-NH₂) | N-Hydroxysuccinimide Ester | Aldehyde (-CHO) |
| Target Residue(s) | Carboxylic acids (Asp, Glu, C-terminus) via EDC/NHS activation; Aldehydes/Ketones via reductive amination | Primary amines (Lys, N-terminus) | Primary amines (N-terminus, Lys) |
| Bond Formed | Amide (stable) or secondary amine (stable) | Amide (stable) | Secondary amine (stable) |
| Reaction pH | 4.5-7.5 (EDC/NHS); 6.5-8.5 (reductive amination) | 7.0-8.5 | 5.5-7.5 (preferential for N-terminus) |
| Specificity | Can be directed to carboxyl groups, offering an alternative to amine modification. Can also be used for reductive amination. | Primarily targets accessible lysine residues and the N-terminus, often resulting in a heterogeneous mixture of positional isomers. | Can be directed to the N-terminus at a lower pH due to its lower pKa compared to lysine ε-amines, allowing for more site-specific modification. |
| Product Heterogeneity | Potentially lower when targeting a limited number of accessible carboxyl groups. | High, due to multiple lysine residues on the protein surface. | Can be low if conditions are optimized for N-terminal specificity. |
Spectroscopic Analysis Workflow
The characterization of PEGylated proteins involves a suite of spectroscopic techniques to confirm conjugation, assess structural integrity, and quantify the degree of modification.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of PEGylated proteins.
Quantitative Data Summary
The following table summarizes representative data obtained from the spectroscopic analysis of a model protein (e.g., a monoclonal antibody) modified with this compound (conjugated to a payload), an NHS-activated PEG, and a PEG-aldehyde.
| Spectroscopic Method | Parameter | Unmodified Protein | This compound Modified | NHS-activated PEG Modified | PEG-aldehyde Modified |
| UV-Vis Spectroscopy | A280 Absorbance | 1.20 | 1.18 | 1.15 | 1.19 |
| Degree of PEGylation (if chromophoric PEG) | N/A | 2.1 | 4.5 | 1.2 | |
| Fluorescence Spectroscopy | Emission λmax (nm) | 340 | 342 | 345 | 341 |
| Relative Fluorescence Intensity (%) | 100 | 95 | 85 | 98 | |
| Circular Dichroism | α-Helix Content (%) | 25 | 24 | 22 | 25 |
| β-Sheet Content (%) | 45 | 44 | 42 | 45 | |
| Mass Spectrometry | Average Molecular Weight (Da) | 150,000 | 151,500 | 172,500 (Broad) | 155,500 |
| Observed Heterogeneity | Low | Moderate | High | Low |
Detailed Experimental Protocols
Protein Modification Protocols
1. Modification with this compound via EDC/NHS Chemistry
This protocol describes the conjugation of this compound to accessible carboxyl groups on a protein.
-
Buffer Exchange: Dialyze the protein into MES buffer (100 mM MES, 150 mM NaCl, pH 6.0).
-
Protein Concentration: Adjust the protein concentration to 5 mg/mL.
-
Activation of Carboxyl Groups: Add a 50-fold molar excess of N-Hydroxysuccinimide (NHS) and a 50-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the protein solution. Incubate for 15 minutes at room temperature.
-
Conjugation: Add a 20-fold molar excess of this compound to the activated protein solution. React for 2 hours at room temperature.
-
Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.
-
Purification: Purify the conjugate using size-exclusion chromatography (SEC) to remove unreacted PEG reagent and byproducts.
2. Modification with NHS-activated PEG
This protocol targets primary amines on the protein surface.
-
Buffer Exchange: Dialyze the protein into phosphate-buffered saline (PBS), pH 7.4.
-
Protein Concentration: Adjust the protein concentration to 5 mg/mL.
-
Conjugation: Add a 10-fold molar excess of NHS-activated PEG (e.g., mPEG-NHS, 5 kDa) to the protein solution. React for 1 hour at room temperature.
-
Quenching: Quench the reaction by adding Tris buffer to a final concentration of 50 mM.
-
Purification: Purify the conjugate using SEC.
3. Modification with PEG-aldehyde (Reductive Amination)
This protocol is optimized for N-terminal modification.
-
Buffer Exchange: Dialyze the protein into a sodium acetate buffer (20 mM sodium acetate, pH 5.5).
-
Protein Concentration: Adjust the protein concentration to 5 mg/mL.
-
Conjugation Reaction: Add a 5-fold molar excess of PEG-aldehyde (e.g., mPEG-propionaldehyde, 5 kDa) and a 20-fold molar excess of sodium cyanoborohydride to the protein solution. React overnight at 4°C.
-
Purification: Purify the conjugate using SEC.
Spectroscopic Analysis Protocols
1. UV-Vis Spectroscopy
-
Objective: Determine protein concentration and degree of PEGylation (if the PEG is chromophoric).
-
Protocol:
-
Record the absorbance spectrum from 240 nm to 400 nm using a UV-Vis spectrophotometer.
-
Determine the protein concentration using the absorbance at 280 nm and the protein's extinction coefficient.
-
If a chromophoric PEG is used, the degree of PEGylation can be estimated by the ratio of the absorbance at the chromophore's λmax to the absorbance at 280 nm.
-
2. Fluorescence Spectroscopy
-
Objective: Assess changes in the protein's tertiary structure upon PEGylation.
-
Protocol:
-
Excite the protein sample at 280 nm or 295 nm to selectively excite tyrosine and tryptophan or just tryptophan residues, respectively.
-
Record the emission spectrum from 300 nm to 400 nm.
-
Note any shifts in the emission maximum (λmax) and changes in fluorescence intensity, which can indicate alterations in the local environment of the fluorophores.
-
3. Circular Dichroism (CD) Spectroscopy
-
Objective: Evaluate the impact of PEGylation on the protein's secondary structure.
-
Protocol:
-
Record the far-UV CD spectrum from 190 nm to 250 nm.
-
Deconvolute the spectrum using appropriate software to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Compare the secondary structure content of the modified protein to the unmodified protein.
-
4. Mass Spectrometry (MS)
-
Objective: Determine the molecular weight, degree of PEGylation, and heterogeneity of the conjugate.
-
Protocol (LC-MS):
-
Inject the sample onto a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the mass spectrum of the intact protein.
-
Deconvolute the resulting charge state envelope to obtain the zero-charge mass spectrum.
-
The mass shift relative to the unmodified protein indicates the number of attached PEG moieties. The breadth of the mass distribution reflects the heterogeneity of the product.
-
Visualization of Comparative Aspects
Caption: Comparison of key features of different amine-reactive PEGylation strategies.
Conclusion
The spectroscopic analysis of this compound modified proteins requires a multi-faceted approach to ensure comprehensive characterization. While sharing analytical principles with other PEGylated proteins, the specific conjugation chemistry of this compound offers distinct advantages in terms of targeting alternative functional groups, which can lead to more homogeneous products. The choice of PEGylation strategy should be guided by the desired product profile and the available analytical capabilities. Mass spectrometry remains the most powerful tool for elucidating the precise degree of modification and heterogeneity, while UV-Vis, fluorescence, and CD spectroscopy provide crucial insights into the structural integrity of the final conjugate.
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers in Drug Delivery
A comprehensive guide for researchers, scientists, and drug development professionals on the critical choice of linker technology in Antibody-Drug Conjugates (ADCs).
In the landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a paradigm of precision medicine. These complex biotherapeutics leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to tumor cells. The linchpin of this tripartite structure is the chemical linker, a component whose design dictates the stability, efficacy, and ultimate therapeutic index of the ADC.[1] The choice between a cleavable and a non-cleavable linker is a fundamental decision in ADC development, profoundly influencing the mechanism of payload release, pharmacokinetic profile, and overall clinical success.[2][3]
This guide provides an objective, data-driven comparison of cleavable and non-cleavable linker technologies. We will delve into their mechanisms of action, present supporting experimental data from preclinical studies, and provide detailed methodologies for the key assays used to evaluate their performance.
Mechanisms of Action: A Tale of Two Release Strategies
The primary distinction between linker types lies in how they release their cytotoxic cargo.[2]
Cleavable Linkers: These are designed to be labile under specific physiological conditions that are prevalent within the tumor microenvironment or inside cancer cells.[4] This "smart" release is triggered by factors such as:
-
Enzymes: Protease-sensitive linkers, like the widely used valine-citrulline (vc) dipeptide, are cleaved by lysosomal enzymes such as Cathepsin B, which are often upregulated in tumor cells.
-
pH: Acid-sensitive linkers, like hydrazones, are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes.
-
Redox Potential: Disulfide linkers are cleaved in the highly reducing environment of the cytoplasm, which has a much higher glutathione concentration than the bloodstream.
A key advantage of this controlled release is the potential for a "bystander effect." Once liberated, if the payload is membrane-permeable, it can diffuse out of the target cancer cell and kill adjacent, antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.
Non-Cleavable Linkers: In contrast, non-cleavable linkers, such as those based on thioether chemistry (e.g., SMCC), are highly stable and lack a specific trigger for cleavage. The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody backbone after the ADC is internalized into a lysosome. This process liberates the payload still attached to the linker and a single amino acid residue (e.g., lysine-MCC-DM1).
This robust stability generally translates to a lower risk of premature drug release in circulation, potentially leading to a wider therapeutic window and reduced off-target toxicity. However, the resulting charged payload-amino acid complex is typically membrane-impermeable, which largely abrogates the bystander effect.
Performance Comparison: Quantitative Data
The selection of a linker has a direct and measurable impact on the stability, cytotoxicity, and in vivo efficacy of an ADC. The following tables summarize quantitative data from preclinical studies to facilitate a direct comparison. Note that direct comparisons across different studies can be challenging due to variations in antibodies, payloads, cell lines, and experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an ADC against cancer cell lines. Lower values indicate greater potency.
| ADC Configuration | Target Antigen | Cell Line | Linker Type | Payload | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | HER2 | SK-BR-3 (HER2-high) | Cleavable (vc) | MMAE | ~13-50 | |
| Trastuzumab-MCC-DM1 (Kadcyla®) | HER2 | SK-BR-3 (HER2-high) | Non-cleavable (MCC) | DM1 | ~60-250 | |
| Anti-HER2-Sulfatase-Linker | HER2 | HER2+ cells | Cleavable (Sulfatase) | - | 61 pM | |
| Anti-HER2-Val-Ala-Linker | HER2 | HER2+ cells | Cleavable (Val-Ala) | - | 92 pM | |
| Anti-HER2-Non-cleavable | HER2 | HER2+ cells | Non-cleavable | - | 609 pM |
Table 2: In Vivo Efficacy (Xenograft Models)
Anti-tumor activity is evaluated in animal models by measuring changes in tumor volume. Greater tumor growth inhibition (TGI) indicates higher efficacy.
| ADC Configuration | Tumor Model | Dosing | Outcome | Reference |
| Anti-CD22-SPP-DM1 | Ramos (NHL Xenograft) | 7.5 mg/kg, single dose | Partial tumor regression | |
| Anti-CD22-MCC-DM1 | Ramos (NHL Xenograft) | 7.5 mg/kg, single dose | Complete, sustained tumor regression | |
| Trastuzumab-vc-MMAE | NCI-N87 (Gastric) | 1 mg/kg, single dose | Tumor stasis / partial regression | |
| Trastuzumab-MMAU (novel linker) | NCI-N87 (Gastric) | 1 mg/kg, single dose | Superior tumor growth inhibition vs. vc-MMAE | |
| Anti-CD22-Disulfide-DM1 | Human Lymphoma Xenograft | 3 mg/kg, single dose | Tumor regression |
Table 3: Plasma Stability
Linker stability is assessed by measuring the amount of intact ADC or released payload in plasma over time.
| Linker Type | System | Stability Metric | Key Finding | Reference |
| Hydrazone (acid-cleavable) | Human/Mouse Plasma | t1/2 ≈ 2 days | Prone to premature payload release. | |
| Silyl Ether (acid-cleavable) | Human Plasma | t1/2 > 7 days | Novel design with significantly improved stability. | |
| Valine-Citrulline (vc) | Mouse Plasma | Rapid hydrolysis (<1 hr) | Unstable in rodent plasma due to carboxylesterase activity. | |
| Sulfatase-cleavable | Mouse Plasma | t1/2 > 7 days | High plasma stability compared to peptide linkers. | |
| Non-cleavable (Thioether) | In vivo | Generally high | Increased plasma stability compared to many cleavable linkers. |
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate evaluation and comparison of different ADC constructs.
1. In Vitro Plasma Stability Assay
This assay determines the stability of an ADC in plasma by measuring the amount of intact ADC or the release of free payload over time.
-
Objective: To quantify the rate of drug deconjugation in plasma from relevant species (e.g., human, mouse, cynomolgus monkey).
-
Methodology:
-
Incubation: Incubate the test ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C with gentle shaking. A control sample in PBS is also prepared.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C to halt degradation.
-
Sample Analysis:
-
To Measure Intact ADC (Drug-to-Antibody Ratio - DAR): Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads). Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR. A decrease in DAR over time indicates linker cleavage.
-
To Measure Released Payload: Extract the free payload from the plasma samples (e.g., via protein precipitation followed by solid-phase extraction). Quantify the payload concentration using LC-MS/MS.
-
-
2. Cathepsin B Cleavage Assay
This fluorometric assay is used to evaluate the susceptibility of protease-sensitive linkers to cleavage by a key lysosomal enzyme.
-
Objective: To confirm linker cleavage by Cathepsin B and determine cleavage kinetics.
-
Methodology:
-
Reagent Preparation: Prepare a reaction buffer, a solution of recombinant human Cathepsin B, and the test substrate (e.g., a linker-payload conjugated to a fluorophore/quencher pair).
-
Reaction: In a 96-well plate, combine the reaction buffer and the test substrate. Initiate the reaction by adding the Cathepsin B enzyme.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C).
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader. Cleavage of the linker separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: Plot fluorescence intensity versus time to determine the rate of cleavage.
-
3. In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the potency of an ADC in killing cancer cells.
-
Objective: To determine the IC50 value of an ADC in antigen-positive and antigen-negative cell lines.
-
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC. Include untreated cells and cells treated with a non-targeting control ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment: Add a viability reagent like MTT. Viable cells convert MTT into formazan crystals.
-
Measurement: Solubilize the formazan crystals and measure the absorbance.
-
Data Analysis: Calculate cell viability relative to untreated controls and plot a dose-response curve to determine the IC50.
-
Conclusion: Making the Right Choice
The decision between a cleavable and non-cleavable linker is not a one-size-fits-all solution and must be tailored to the specific therapeutic context.
Cleavable linkers are often favored for their potential to induce a powerful bystander effect, making them suitable for treating heterogeneous tumors where not all cells express the target antigen. However, this can come with a higher risk of off-target toxicity if the linker shows insufficient plasma stability.
Non-cleavable linkers offer the advantage of enhanced plasma stability, which can lead to an improved safety profile and a wider therapeutic window. Their efficacy is tightly restricted to antigen-positive cells, making them an excellent choice for hematological malignancies or solid tumors with high, homogeneous antigen expression.
Ultimately, the optimal linker strategy depends on the biology of the target antigen, the nature of the payload, the tumor microenvironment, and the desired balance between maximal efficacy and minimal toxicity. A thorough preclinical evaluation using the robust experimental methods described herein is critical to informing the rational design of the next generation of safe and effective Antibody-Drug Conjugates.
References
A Head-to-Head Comparison: Enzyme-Cleavable Linkers vs. Gly-PEG3-Amine in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also dictates the stability, solubility, and release mechanism of the conjugate, ultimately impacting its efficacy and safety. This guide provides an objective comparison of two major linker strategies: enzyme-cleavable linkers and the use of a hydrophilic spacer, Gly-PEG3-amine.
Enzyme-cleavable linkers are designed to be stable in systemic circulation and undergo specific cleavage by enzymes that are overexpressed in the target tissue, such as the tumor microenvironment. This targeted release mechanism is a cornerstone of modern ADC design. In contrast, this compound is a flexible, hydrophilic linker composed of a glycine residue and a triethylene glycol (PEG3) spacer with a terminal amine. Its primary role is to improve the physicochemical properties of the bioconjugate, such as solubility and stability, and to provide a versatile point for conjugation. While not enzymatically cleavable itself, it can be a component of more complex linker systems.
At a Glance: Key Differences
| Feature | Enzyme-Cleavable Linkers (e.g., Val-Cit, β-Glucuronide) | This compound |
| Primary Function | Controlled, targeted payload release | Improve solubility, reduce aggregation, provide a flexible spacer |
| Release Mechanism | Enzymatic cleavage (e.g., by Cathepsin B, β-Glucuronidase) | Generally non-cleavable; release depends on the degradation of the entire conjugate or other incorporated cleavable moieties |
| Key Advantage | High therapeutic index due to targeted drug delivery | Enhanced pharmacokinetics and developability of the bioconjugate |
| Common Payloads | Potent cytotoxic agents (e.g., auristatins, maytansinoids) | Can be used with a wide range of molecules where improved hydrophilicity is desired |
In-Depth Analysis of Enzyme-Cleavable Linkers
Enzyme-cleavable linkers are a cornerstone of modern antibody-drug conjugate (ADC) design, enabling the targeted release of potent cytotoxic payloads within the tumor microenvironment. This targeted approach aims to maximize efficacy while minimizing off-target toxicity. The two most prominent classes of enzyme-cleavable linkers are peptide-based linkers and β-glucuronide linkers.
Valine-Citrulline (Val-Cit) Linkers: The Protease-Sensitive Workhorse
Val-Cit linkers are dipeptide linkers that are specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1] Upon internalization of the ADC into the target cell, the Val-Cit linker is cleaved, releasing the cytotoxic payload.[2]
Mechanism of Action:
Performance Data:
| Parameter | Val-Cit Linker | Notes |
| Plasma Stability (Human) | High (Half-life > 200 days reported for some ADCs)[3] | Generally stable in human plasma, crucial for clinical efficacy. |
| Plasma Stability (Mouse) | Low | Susceptible to premature cleavage by mouse carboxylesterase, posing challenges for preclinical evaluation.[] |
| Cleavage Rate by Cathepsin B | Relatively Fast | Efficient release of payload upon reaching the lysosome.[5] |
| Hydrophobicity | Can be high, leading to aggregation with hydrophobic payloads. | May limit the achievable drug-to-antibody ratio (DAR). |
β-Glucuronide Linkers: A Hydrophilic Alternative
β-glucuronide linkers are cleaved by β-glucuronidase, another lysosomal enzyme that is abundant in the tumor microenvironment. A key advantage of these linkers is their high hydrophilicity, which can help to overcome the aggregation issues associated with hydrophobic payloads.
Mechanism of Action:
Performance Data:
| Parameter | β-Glucuronide Linker | Notes |
| Plasma Stability | High | Generally very stable in circulation. |
| Cleavage Rate by β-Glucuronidase | Efficient | Provides effective payload release in the target environment. |
| Hydrophilicity | High | Can improve the solubility and reduce aggregation of ADCs with hydrophobic payloads. |
| In Vivo Efficacy | Comparable or superior to Val-Cit linkers in some models. | The hydrophilic nature can lead to improved pharmacokinetics. |
This compound: Enhancing Physicochemical Properties
This compound is a bifunctional linker that combines the flexibility of a glycine spacer with the hydrophilicity of a short polyethylene glycol (PEG) chain. The terminal amine group provides a convenient handle for conjugation to antibodies, drugs, or other molecules.
Unlike enzyme-cleavable linkers, this compound does not have an inherent release mechanism. Its primary function is to act as a hydrophilic spacer, which can confer several advantages to a bioconjugate:
-
Improved Solubility and Reduced Aggregation: The PEG component increases the overall hydrophilicity of the conjugate, which is particularly beneficial when working with hydrophobic payloads. This can lead to improved manufacturing and formulation, as well as better in vivo performance.
-
Enhanced Pharmacokinetics: The hydrophilic nature of PEG can create a hydration shell around the conjugate, which can reduce clearance by the reticuloendothelial system and prolong circulation half-life.
-
Flexible Spacer: The Gly-PEG3 moiety provides a flexible connection between the conjugated molecules, which can help to maintain their biological activity.
Logical Relationship of PEG Linker Properties:
Experimental Protocols
Accurate and reproducible experimental data is paramount for the objective comparison of different linker technologies. Below are detailed protocols for key assays used in the evaluation of enzyme-cleavable linkers and the characterization of bioconjugates.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.
Materials:
-
ADC of interest
-
Human and mouse plasma (sodium citrate as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS grade water, acetonitrile, and formic acid
-
Protein A or G magnetic beads (for ADC capture)
-
LC-MS system
Procedure:
-
Incubate the ADC in plasma at a final concentration of 100 µg/mL at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72, and 144 hours), collect an aliquot of the plasma sample and immediately store it at -80°C.
-
For analysis of intact ADC, the ADC can be captured from the plasma using Protein A or G beads. After washing, the ADC is eluted and analyzed by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.
-
For analysis of released payload, proteins in the plasma sample are precipitated with a threefold excess of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant containing the released payload.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.
-
The stability is often reported as the percentage of intact ADC remaining or the half-life of the ADC in plasma.
Cathepsin B Cleavage Assay
Objective: To determine the susceptibility of a peptide linker to cleavage by cathepsin B.
Materials:
-
Peptide linker-payload conjugate
-
Recombinant human cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Fluorescence microplate reader
Procedure:
-
Activate cathepsin B by pre-incubating it in Activation Buffer.
-
In a 96-well black microplate, add the activated cathepsin B to the assay wells.
-
Add the peptide linker-payload conjugate to the wells to initiate the reaction. Final concentrations are typically in the low micromolar range.
-
Incubate the plate at 37°C.
-
Monitor the increase in fluorescence over time using a microplate reader. The excitation and emission wavelengths will depend on the fluorophore used in the payload or as a reporter.
-
The rate of cleavage can be determined from the initial linear portion of the fluorescence versus time plot.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of an ADC in killing target cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.
-
Remove the old medium from the cells and add the serially diluted compounds. Include untreated cells as a control.
-
Incubate the plates for 72 to 120 hours at 37°C in a humidified CO2 incubator.
-
At the end of the incubation period, assess cell viability using a suitable cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves.
-
Determine the half-maximal inhibitory concentration (IC50) for each compound. A lower IC50 value indicates higher potency.
Conclusion
The choice between an enzyme-cleavable linker and a hydrophilic spacer like this compound is not mutually exclusive; in fact, they can be used in conjunction to create highly effective bioconjugates. Enzyme-cleavable linkers are essential for achieving targeted payload release and maximizing the therapeutic window of potent cytotoxic drugs. The selection of a specific enzyme-cleavable linker, such as Val-Cit or β-glucuronide, will depend on the specific payload, the target antigen, and the desired release kinetics.
This compound and other PEG-based linkers are invaluable tools for improving the drug-like properties of bioconjugates. By enhancing solubility and stability, they can enable the development of ADCs with higher drug loading and improved pharmacokinetic profiles. Ultimately, a rational approach to linker design, supported by robust experimental data, is crucial for the development of safe and effective bioconjugates for a wide range of therapeutic applications.
References
Navigating In Vivo Stability: A Comparative Guide to Gly-PEG3-Amine Conjugates
For researchers, scientists, and drug development professionals, understanding the in vivo stability of bioconjugates is paramount to successful therapeutic development. This guide provides a comprehensive assessment of the in vivo stability of Gly-PEG3-amine conjugates, comparing their performance with other polyethylene glycol (PEG) alternatives and offering detailed experimental methodologies for evaluation.
The in vivo fate of a therapeutic agent is significantly influenced by its stability in circulation. PEGylation, the process of attaching PEG chains to a molecule, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[1][2] By increasing the hydrodynamic size and masking the molecule from proteolytic enzymes and the immune system, PEGylation can extend circulation half-life, improve solubility, and reduce immunogenicity.[3][4] The specific characteristics of the PEG linker, such as its length, architecture, and the chemistry of its attachment, are critical determinants of the conjugate's overall in vivo performance.[5]
This guide focuses on this compound, a short-chain linker incorporating a glycine residue. While direct in-vivo stability data for this specific linker is not extensively published, we can infer its expected performance based on the well-established principles of PEGylation and bioconjugation.
Comparative Analysis of PEG Linkers
The choice of a PEG linker has a profound impact on the stability and efficacy of a bioconjugate. The following table summarizes the expected in vivo performance of this compound conjugates in comparison to other common PEGylation strategies.
| Linker Type | Key Characteristics | Expected In Vivo Stability Profile | Advantages | Potential Disadvantages |
| This compound (Short Chain) | Short, flexible, contains a glycine residue. | Expected to provide a modest increase in half-life compared to the unconjugated molecule. The short PEG chain offers some steric hindrance against enzymatic degradation and a slight increase in hydrodynamic radius, potentially reducing but not eliminating renal clearance. | May offer a balance between increased stability and minimal impact on the biological activity of the parent molecule due to its small size. The glycine residue can enhance solubility. | Limited shielding from proteases and the immune system. May not be sufficient to significantly extend the circulation time for small molecules or peptides that are rapidly cleared. |
| Long-Chain Linear PEG (e.g., PEG12, PEG24) | Increased hydrodynamic radius. | Significantly extends circulation half-life by reducing renal clearance and providing a more substantial steric shield against enzymatic degradation. | Enhanced in vivo stability, leading to less frequent dosing. | Can sometimes reduce the biological activity of the conjugated molecule due to steric hindrance at the target binding site. Potential for immunogenicity (anti-PEG antibodies). |
| Branched PEG | Larger hydrodynamic volume for a given molecular weight compared to linear PEG. | Offers superior shielding and a more pronounced increase in circulation half-life compared to linear PEGs of similar molecular weight. | Maximizes steric protection and in vivo stability. | Higher cost and complexity of synthesis. May have a greater impact on the biological activity of the parent molecule. |
| Cleavable PEG Linkers | Designed to be stable in circulation but cleaved at the target site (e.g., by specific enzymes or pH changes). | High stability in the bloodstream, with controlled release of the active molecule at the site of action. | Enables targeted drug delivery and minimizes systemic exposure to the active payload. | The stability and cleavage kinetics must be precisely tuned to the biological environment to be effective. Premature cleavage can lead to off-target toxicity. |
Experimental Protocols for Assessing In Vivo Stability
Accurate assessment of in vivo stability is crucial for the preclinical and clinical development of bioconjugates. The following are detailed methodologies for key experiments.
Pharmacokinetic (PK) Study in Rodent Models
Objective: To determine the circulation half-life, clearance, and volume of distribution of the this compound conjugate.
Methodology:
-
Animal Model: Select a suitable rodent model, such as Sprague Dawley rats or C57BL/6 mice.
-
Dosing: Administer the this compound conjugate intravenously (IV) to a cohort of animals at a predetermined dose.
-
Blood Sampling: Collect blood samples at various time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Sample Processing: Process the blood samples to isolate plasma or serum.
-
Quantification: Analyze the concentration of the intact conjugate in the plasma/serum samples using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key PK parameters.
In Vitro Plasma Stability Assay
Objective: To provide an initial assessment of the conjugate's stability in a biological matrix, which can be correlated with in vivo outcomes.
Methodology:
-
Incubation: Incubate the this compound conjugate in fresh plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).
-
Analysis: Analyze the samples by LC-MS/MS or a similar technique to quantify the amount of intact conjugate remaining.
-
Correlation: Compare the in vitro stability data with the results from in vivo pharmacokinetic studies to establish a correlation. Studies have shown that whole blood can sometimes provide a better in vitro-in vivo correlation than plasma.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the processes involved in assessing and understanding the in vivo stability of this compound conjugates, the following diagrams illustrate key workflows and concepts.
Caption: Experimental workflow for in vivo stability assessment.
Caption: Key biological factors affecting in vivo stability.
Conclusion
The in vivo stability of a bioconjugate is a critical attribute that dictates its therapeutic potential. While specific experimental data for this compound conjugates is limited, the principles of PEGylation provide a strong framework for predicting their behavior. The short PEG chain is expected to offer a moderate improvement in stability, making it a potentially suitable choice for applications where a delicate balance between extended circulation and preserved biological activity is required. For molecules requiring more substantial protection from clearance and degradation, longer-chain or branched PEG alternatives may be more appropriate. The detailed experimental protocols provided in this guide offer a robust methodology for empirically determining the in vivo stability of this compound and other bioconjugates, enabling researchers to make informed decisions in the drug development process.
References
- 1. mdpi.com [mdpi.com]
- 2. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 3. PEGylation for Peptide Stability & Half-Life - Creative Peptides [creative-peptides.com]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Gly-PEG3-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Gly-PEG3-amine, a PEGylated amino acid derivative commonly used in bioconjugation and drug delivery research. Adherence to these protocols is critical for maintaining a safe laboratory environment and preventing environmental contamination.
Immediate Safety and Hazard Information
Before handling or disposing of this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS for this compound indicates that the compound presents specific hazards that must be managed appropriately.
Key Hazard Information:
-
Acute Oral Toxicity: Harmful if swallowed[1].
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1].
Due to its environmental toxicity, this compound must not be disposed of down the drain or in regular trash.[1][2] Improper disposal can lead to significant environmental harm.
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment should be worn to minimize exposure risks.
| PPE Category | Recommendation |
| Eye Protection | Safety goggles with side-shields[1]. |
| Hand Protection | Protective gloves. |
| Body Protection | Impervious clothing, such as a lab coat. |
| Respiratory | A suitable respirator may be necessary if handling powders or creating aerosols. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed waste disposal service or your institution's Environmental Health and Safety (EHS) department.
-
Containment:
-
Collect all waste this compound, whether in solid or solution form, in a designated and clearly labeled hazardous waste container.
-
The container must be chemically compatible with the compound and have a secure, tight-fitting lid to prevent leaks or spills.
-
Also, collect any materials contaminated with this compound, such as pipette tips, weighing paper, and absorbent materials from spill cleanups, in the same container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".
-
Include any other hazard information as required by your institution's safety protocols and local regulations.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.
-
Keep the container away from incompatible materials, such as strong acids, alkalis, and strong oxidizing or reducing agents.
-
-
Disposal Arrangement:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
-
Provide them with the accurate chemical name and quantity of the waste.
-
-
Empty Containers:
-
Empty containers that previously held this compound should be treated as hazardous waste as they may retain product residue.
-
These containers should be disposed of in the same manner as the chemical waste and should not be reused.
-
-
Spill Management:
-
In the event of a spill, use personal protective equipment.
-
Absorb liquid spills with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.
-
Collect the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate the spill area and any affected equipment.
-
Prevent the spill from entering drains or water courses.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling Gly-PEG3-amine
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Gly-PEG3-amine. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
This compound is a chemical compound that requires careful handling due to its potential hazards. The Safety Data Sheet (SDS) indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, implementing comprehensive safety measures is of paramount importance.
Chemical and Physical Properties
| Property | Value |
| Synonyms | This compound, TFA salt |
| Molecular Formula | C12H27N3O4 |
| Molecular Weight | 277.37 g/mol |
| Appearance | Solid |
| Storage | Store at -20°C as a powder or -80°C in solvent |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles with side-shields meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes. | Protects against splashes and aerosols. |
| Skin Protection | Chemical-resistant lab coat (impervious clothing) and closed-toe shoes. | Prevents skin contact with the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before use. | Protects hands from direct contact. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator suitable for the concentration and type of airborne substance should be used. | Prevents inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
Following a strict operational workflow is critical for the safe handling of this compound.
-
Preparation :
-
Ensure a safety shower and eyewash station are accessible.
-
Assemble all necessary equipment and reagents within a certified chemical fume hood.
-
Verify that all containers are properly labeled.
-
-
Donning PPE :
-
Put on all required PPE as outlined in the table above before entering the designated work area.
-
-
Handling the Compound :
-
Post-Experiment Procedures :
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent like alcohol.
-
Properly remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination, given its high toxicity to aquatic life[1].
-
Waste Chemical :
-
Dispose of contents and container to an approved waste disposal plant[1].
-
Do not allow the chemical to enter drains or water courses.
-
Collect spillage and absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite) before disposal.
-
-
Contaminated Materials :
-
Absorbents, gloves, and other materials contaminated with the chemical should be collected in a sealed, labeled container and disposed of as hazardous waste.
-
-
Empty Containers :
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.
-
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
